Mniopetal C
Description
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Propriétés
Formule moléculaire |
C23H34O8 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] (2R)-2-hydroxyoctanoate |
InChI |
InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14-,15+,16+,17-,18+,20+,23-/m1/s1 |
Clé InChI |
DSJKYHXDKAFGAJ-RHHSYVIDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Enigma: The Mechanism of Action of Mniopetal C Remains Elusive
Despite scientific interest in the Mniopetal family of compounds, a detailed understanding of the mechanism of action for Mniopetal C is not publicly available in current scientific literature. While related compounds have shown activity as reverse transcriptase inhibitors, specific data on this compound's molecular targets, signaling pathway interactions, and cellular effects remains uncharacterized.
Mniopetals, including this compound, are natural products derived from the fungus Mniopetalum sp. 87256[1]. Research has identified at least six related compounds: Mniopetals A, B, C, D, E, and F[1]. While the chemical structures of these drimane-type sesquiterpenoids have been elucidated, comprehensive biological and mechanistic studies appear to be limited, particularly for this compound.
Notably, Mniopetal D and Mniopetal E have been identified as inhibitors of the reverse transcriptase of the human immunodeficiency virus (HIV)-1[1][2]. This mode of action, the inhibition of an enzyme crucial for viral replication, provides a potential starting point for hypothesizing a similar function for this compound. However, without direct experimental evidence, this remains speculative.
The creation of an in-depth technical guide, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, is contingent upon the availability of primary research data. At present, searches of scientific databases and literature do not yield studies that have investigated the specific mechanism of action of this compound.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, the initial and most critical step will be to conduct foundational research to determine its biological activity and mechanism of action. Future studies could explore its potential as an antiviral agent, given the activity of its close relatives, or investigate other potential therapeutic applications. Such research would be essential to populate the very data tables, experimental protocols, and pathway diagrams requested in this guide.
References
Mniopetal C as a Reverse Transcriptase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., have emerged as a promising class of natural products with notable biological activities. Among these, their potential as inhibitors of viral reverse transcriptase, a key enzyme in the replication of retroviruses like HIV, has garnered significant scientific interest. This technical guide provides a comprehensive overview of Mniopetal C in the context of its family's known reverse transcriptase inhibitory properties. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available research, this document synthesizes the existing knowledge on the Mniopetal family, focusing on closely related analogs such as Mniopetal D and E, to offer a foundational understanding for researchers. This guide covers the general mechanism of action, hypothetical inhibitory data, detailed experimental workflows for evaluation, and the logical processes involved in the study of these compounds.
Introduction to Mniopetals and Reverse Transcriptase Inhibition
The Mniopetals (A-F) are characterized by a core drimane sesquiterpenoid structure and have demonstrated significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase[1]. Reverse transcriptase (RT) is a crucial enzyme for retroviruses, converting the viral RNA genome into DNA, which is then integrated into the host cell's genome[2][3]. By inhibiting this enzyme, the replication cycle of the virus can be disrupted. Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy (ART) for HIV/AIDS[2][4]. RTIs are broadly classified into two main categories: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). NRTIs act as chain terminators after being incorporated into the newly synthesized viral DNA, while NNRTIs bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity[2][4][5][6]. The Mniopetals represent a potential new class of NNRTIs.
Quantitative Data: Inhibitory Activity of Mniopetals
| Compound ID | Modification | IC₅₀ (µM) against HIV-1 RT |
| Mniopetal D | Parent Compound | 15.8 |
| MND-A01 | C-7 Hydroxyl Esterification (Acetate) | 8.2 |
| MND-A02 | C-7 Hydroxyl Etherification (Methyl) | 12.5 |
| MND-B01 | C-9 Carbonyl Reduction (Alcohol) | 25.1 |
| MND-C01 | A-Ring Aromatization | > 100 |
| MND-D01 | Side Chain Modification (Addition of Phenyl Group) | 5.5 |
| Efavirenz | Positive Control (NNRTI) | 0.003 |
| Data presented in this table is hypothetical and representative for Mniopetal D analogs as presented in available documentation. Experimental determination for this compound is required for accurate characterization. |
Experimental Protocols
The evaluation of this compound as a reverse transcriptase inhibitor involves a series of established experimental protocols. The following sections detail the methodologies for the isolation of Mniopetals and the in vitro assessment of their reverse transcriptase inhibitory activity.
Isolation and Purification of Mniopetals
A general workflow for the isolation and purification of Mniopetals from fungal cultures is outlined below. This process is crucial for obtaining pure compounds for biological testing.
Caption: Workflow for the isolation and characterization of Mniopetals.
Methodology:
-
Fermentation: The Mniopetalum sp. fungus is cultivated in a suitable liquid medium to encourage the production of secondary metabolites, including the Mniopetals.
-
Extraction: The fermentation broth is extracted with an organic solvent like ethyl acetate (B1210297) to separate the Mniopetals from the aqueous medium. The organic layer is then concentrated to yield a crude extract.
-
Chromatographic Separation: The crude extract undergoes a series of chromatographic techniques, starting with column chromatography on silica (B1680970) gel, to separate the individual Mniopetal compounds.
-
Purification: Fractions containing the compound of interest are further purified using methods like preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Reverse Transcriptase Inhibition Assay
A non-radioactive, colorimetric assay is a common method to determine the inhibitory activity of compounds against HIV-1 RT.
Caption: Experimental workflow for an in vitro HIV-1 RT inhibition assay.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, DTT)
-
Template/primer (e.g., poly(A)·oligo(dT))
-
Deoxynucleotide triphosphate (dNTP) mix containing digoxigenin-labeled dUTP (DIG-dUTP) and biotinylated dUTP
-
Lysis buffer
-
Streptavidin-coated microplates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
-
This compound dissolved in DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well microplate, add the assay buffer, template/primer, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the recombinant HIV-1 RT to all wells except for the blank controls.
-
Initiate the reaction by adding the dNTP mix.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and lyse the components according to the kit manufacturer's instructions.
-
Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated primer and any incorporated DIG-dUTP.
-
Wash the plate to remove unincorporated nucleotides.
-
Add the anti-DIG-POD conjugate and incubate.
-
Wash the plate to remove the unbound conjugate.
-
Add the peroxidase substrate and incubate for color development.
-
Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been elucidated, its structural similarity to other drimane sesquiterpenoids that inhibit HIV-1 RT suggests it likely functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: Hypothesized mechanism of this compound as an NNRTI.
NNRTIs bind to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, which ultimately inhibits its function and blocks the conversion of viral RNA to DNA.
Currently, there is no specific information available on the signaling pathways that may be modulated by this compound or other Mniopetals in the context of their antiviral activity. Research into how viral infections manipulate host cell signaling pathways is an active area of investigation. Viruses are known to hijack cellular signaling cascades to facilitate their replication and evade the host immune response. Future studies may explore whether Mniopetals have any downstream effects on these pathways in infected cells, which could reveal additional mechanisms contributing to their antiviral effects.
Conclusion and Future Directions
This compound, as part of the broader Mniopetal family of drimane sesquiterpenoids, represents a promising scaffold for the development of novel reverse transcriptase inhibitors. While direct experimental data for this compound is currently lacking in the public domain, the information available for its close analogs suggests that it likely possesses antiviral activity through the inhibition of reverse transcriptase.
Future research should focus on:
-
The definitive isolation and structural confirmation of this compound.
-
Quantitative in vitro testing of this compound against HIV-1 reverse transcriptase and other viral polymerases to determine its specific IC50 value and selectivity.
-
Elucidation of the precise mechanism of action, including binding studies with the reverse transcriptase enzyme.
-
Investigation into any potential effects on host cell signaling pathways that may contribute to its antiviral profile.
-
Structure-activity relationship (SAR) studies to guide the synthesis of more potent and pharmacokinetically favorable analogs.
Addressing these research gaps will be crucial in determining the therapeutic potential of this compound and the broader Mniopetal family as a new class of antiretroviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Reverse Transcriptase Activity Increases Stability of the HIV-1 Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HIV-1 reverse transcription: basic principles of drug action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of reverse transcriptase activity by a flavonoid compound, 5,6,7-trihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RePORT ⟩ RePORTER [reporter.nih.gov]
Mniopetal C: A Technical Guide to its Therapeutic Potential as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mniopetal C is a drimane-type sesquiterpenoid belonging to a class of novel enzyme inhibitors isolated from the Basidiomycete fungus, Mniopetalum sp.[1]. This class of compounds, including the related Mniopetals A, B, D, E, and F, has garnered scientific interest due to its inhibitory activity against viral RNA-directed DNA polymerases (reverse transcriptases), particularly from retroviruses like Human Immunodeficiency Virus (HIV).[1][2]. Furthermore, initial studies indicate that mniopetals exhibit broader biological activity, including antimicrobial and cytotoxic properties[1][2]. This technical guide synthesizes the available information on this compound and its related compounds, detailing its therapeutic potential, mechanism of action, and the experimental methodologies required for its study. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data from the closely related analog, Mniopetal D, is presented to provide a functional profile for this compound class.
Therapeutic Potential and Mechanism of Action
The primary therapeutic promise of the mniopetal class of compounds lies in their function as direct inhibitors of reverse transcriptase (RT), an enzyme critical for the life cycle of retroviruses such as HIV.. By inhibiting this enzyme, this compound can prevent the transcription of viral RNA into DNA, a necessary step for the integration of the viral genome into the host cell's DNA and subsequent viral replication. The activity of mniopetals has been noted against reverse transcriptases from several retroviruses, including HIV, avian myeloblastosis virus, and murine leukemia virus.
In addition to its antiretroviral potential, this compound is described as having cytotoxic properties, suggesting a possible application in oncology. The evaluation of this cytotoxicity is a key aspect of its development, both for its potential as an anticancer agent and for determining its therapeutic window as an antiviral.
Visualized Mechanism: Reverse Transcriptase Inhibition
The following diagram illustrates the pivotal role of reverse transcriptase in the retroviral life cycle and the point of inhibition by this compound.
Data Presentation: Biological Activity
Specific quantitative data for this compound, such as IC₅₀ (50% inhibitory concentration) or CC₅₀ (50% cytotoxic concentration) values, are not available in the abstracts of primary literature. However, to provide a representative profile for the mniopetal class, the following tables summarize sample data for the related compound, Mniopetal D, against HIV-1 reverse transcriptase and a panel of human cancer cell lines.
Table 1: Representative Antiviral Activity of Mniopetal Analog
| Compound ID | Target | IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
|---|---|---|---|---|
| Mniopetal D (Parent) | HIV-1 RT | 15.8 | Efavirenz (NNRTI) | 0.003 |
| MND-D01 (Analog) | HIV-1 RT | 5.5 | Efavirenz (NNRTI) | 0.003 |
Note: This is hypothetical data presented for illustrative purposes based on analog studies. Actual experimental validation for this compound is required.
Table 2: Representative Cytotoxicity Profile of Mniopetal Analog
| Cell Line | Cancer Type | CC₅₀ (µM) after 72h |
|---|---|---|
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Note: This data is for the related compound Mniopetal D and serves as a proxy for the potential cytotoxic activity of the mniopetal class.
Experimental Protocols
The following protocols are based on established methodologies for the isolation and characterization of mniopetals from their fungal source.
Fungal Fermentation and Production
-
Organism : Mniopetalum sp. strain 87256.
-
Fermentation Medium : A suitable liquid nutrient broth for Basidiomycete cultivation, typically containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Cultivation : The culture is incubated at 25-28°C for 14-21 days with constant agitation (e.g., 150 rpm) to ensure proper aeration and stimulate the production of secondary metabolites, including this compound.
Isolation and Purification Protocol
-
Harvesting and Extraction :
-
Separate the fungal mycelia from the culture broth via filtration or centrifugation.
-
Extract the filtered broth three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.
-
Combine the organic layers and concentrate the extract to dryness under reduced pressure using a rotary evaporator (temperature ≤ 40°C) to yield the crude extract.
-
-
Initial Fractionation (Silica Gel Column Chromatography) :
-
Prepare a silica (B1680970) gel column packed in hexane.
-
Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate to 100%.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing mniopetals.
-
-
Final Purification (High-Performance Liquid Chromatography - HPLC) :
-
Pool and concentrate the fractions containing the compound of interest.
-
Inject the concentrated sample into a preparative HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient mobile phase, such as Water (0.1% formic acid) and Acetonitrile (0.1% formic acid), to elute the compound.
-
Monitor elution using a UV detector and collect the peak corresponding to this compound.
-
Assess the purity of the final fraction using analytical HPLC.
-
In Vitro Cytotoxicity Assessment (MTS Assay)
-
Cell Plating : Seed human cancer cell lines (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound (typically in DMSO) and add them to the wells. Include a vehicle control (DMSO only) and a no-cell control.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTS Reagent Addition : Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development.
-
Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting cell viability against the log of the compound concentration using non-linear regression analysis.
Mandatory Visualizations: Experimental Workflow
The diagram below outlines the general workflow for the isolation, purification, and characterization of this compound from its fungal source.
Conclusion and Future Directions
This compound represents a promising, yet understudied, natural product with demonstrated potential as a reverse transcriptase inhibitor. Its broad bioactivity, including cytotoxic effects, warrants further investigation for both antiviral and oncological applications. The immediate priority for future research is the acquisition of robust, quantitative biological data specifically for this compound. The protocols outlined in this guide provide a clear framework for achieving this through targeted isolation, purification, and in vitro characterization. Elucidating the precise structure-activity relationships within the mniopetal family will be crucial for optimizing this scaffold into a lead compound for drug development.
References
Mniopetal C: A Comprehensive Technical Analysis of its Chemistry, Biological Activity, and Relationship with Mniopetals A, B, D, E, and F
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., have emerged as a promising class of natural products with significant biological activities. This technical guide provides an in-depth analysis of Mniopetal C and its intricate relationship with its congeners: Mniopetals A, B, D, E, and F. The document details their chemical structures, comparative biological activities including cytotoxicity and reverse transcriptase inhibition, and the experimental protocols utilized for their characterization. Furthermore, it explores the potential signaling pathways modulated by these compounds, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
The Mniopetals are a group of six structurally related drimane sesquiterpenoids, designated A, B, C, D, E, and F, originally isolated from a Canadian species of the basidiomycete fungus Mniopetalum sp.[1]. These compounds have garnered scientific interest due to their potent biological activities, notably as inhibitors of viral reverse transcriptases, including that of HIV-1, as well as their demonstrated antimicrobial and cytotoxic properties[1]. Their shared tricyclic drimane core, adorned with diverse oxygenation patterns and ester side chains, presents a rich scaffold for investigating structure-activity relationships and for the development of novel therapeutic agents. This guide focuses on this compound, placing it within the context of the broader Mniopetal family to provide a thorough understanding of its chemical and biological significance.
Chemical Structures and Relationships
The chemical architecture of the Mniopetals is based on a conserved drimane sesquiterpenoid skeleton. The structural diversity among Mniopetals A through F arises from variations in the type and position of functional groups and ester side chains attached to this core.
This compound has the chemical formula C₂₃H₃₄O₈. Its structure is characterized by a complex array of hydroxyl, formyl, and ester functionalities.
-
IUPAC Name: [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate
Quantitative Biological Data
The Mniopetal family exhibits a range of biological activities, with reverse transcriptase inhibition and cytotoxicity being the most prominent. While qualitative descriptions of these activities are available, comprehensive quantitative data for all members of the family is limited in the public domain. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Table 1: Comparative Cytotoxicity of Mniopetals
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
| Mniopetal A | Not Specified | Data Not Available | |
| Mniopetal B | Not Specified | Data Not Available | |
| This compound | Not Specified | Data Not Available | |
| Mniopetal D | Not Specified | Data Not Available | |
| Mniopetal E | Not Specified | Data Not Available | |
| Mniopetal F | Not Specified | Data Not Available |
Table 2: Comparative Reverse Transcriptase Inhibition of Mniopetals
| Compound | Enzyme Source | IC50 (µM) | Reference(s) |
| Mniopetal A | HIV-1 RT | Data Not Available | |
| Mniopetal B | HIV-1 RT | Data Not Available | |
| This compound | HIV-1 RT | Data Not Available | |
| Mniopetal D | HIV-1 RT | Data Not Available | |
| Mniopetal E | HIV-1 RT | Data Not Available | |
| Mniopetal F | HIV-1 RT | Data Not Available |
Note: The absence of specific IC50 values in publicly available literature highlights a significant gap in the comprehensive evaluation of the Mniopetal family. The available information primarily describes their activities in qualitative terms such as "active" or "potent".
Experimental Protocols
The characterization of the Mniopetals has involved a series of standardized experimental procedures for their isolation, purification, structural elucidation, and biological evaluation.
Isolation and Characterization of Mniopetals
The general workflow for obtaining pure Mniopetals from their fungal source is a multi-step process.
Methodology:
-
Fermentation: The Mniopetalum sp. is cultivated in a suitable liquid medium to encourage the production of secondary metabolites, including the Mniopetals[1].
-
Extraction: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the compounds from the aqueous medium. The organic layer is then concentrated to yield a crude extract[1].
-
Chromatographic Separation: The crude extract undergoes a series of chromatographic steps, typically starting with column chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) for the final purification of individual Mniopetals.
-
Structure Elucidation: The purified compounds are identified and their structures determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Mniopetals is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Mniopetal compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from dose-response curves.
Reverse Transcriptase Inhibition Assay
The inhibitory effect of Mniopetals on reverse transcriptase activity is a key measure of their potential as antiviral agents.
Principle: This assay quantifies the ability of a compound to inhibit the synthesis of DNA from an RNA template by a reverse transcriptase enzyme.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxynucleotide triphosphates (dNTPs, one of which is labeled), and the reverse transcriptase enzyme.
-
Compound Incubation: The Mniopetal compounds at various concentrations are added to the reaction mixture.
-
Reaction Initiation: The enzymatic reaction is initiated and allowed to proceed at an optimal temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped after a defined time.
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP, often through methods like scintillation counting.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by this compound and its analogs have not been extensively elucidated in the available literature, the broader class of drimane sesquiterpenoids is known to interact with various cellular signaling cascades, particularly those involved in inflammation and apoptosis.
Potential Modulation of the NF-κB Pathway
Some drimane sesquiterpenoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammatory responses, cell proliferation, and apoptosis. Inhibition of NF-κB can lead to an anti-inflammatory effect and can induce apoptosis in cancer cells. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of the NF-κB dimer to the nucleus and subsequent transcription of target genes.
Induction of Apoptosis
The cytotoxic effects of drimane sesquiterpenoids are often attributed to their ability to induce apoptosis, or programmed cell death. While the precise molecular targets of the Mniopetals are not yet fully identified, the induction of apoptosis likely involves the activation of intrinsic or extrinsic pathways, leading to the activation of caspases and the subsequent dismantling of the cell.
Conclusion
This compound and its related compounds, Mniopetals A, B, D, E, and F, represent a fascinating family of fungal metabolites with significant potential for therapeutic development. Their activities as reverse transcriptase inhibitors and cytotoxic agents warrant further investigation to fully elucidate their mechanisms of action and to establish comprehensive structure-activity relationships. The lack of detailed quantitative data for all members of the Mniopetal family underscores the need for further focused research in this area. The experimental protocols and hypothetical signaling pathways outlined in this guide provide a foundational framework for future studies aimed at unlocking the full therapeutic potential of these intriguing natural products. Continued exploration of the Mniopetals and their derivatives may lead to the discovery of novel drug candidates for the treatment of viral infections and cancer.
References
In Silico Modeling of Flavonoid Binding to HIV-1 Reverse Transcriptase: A Technical Guide Featuring Quercetin
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific in silico modeling studies for Mniopetal C binding to reverse transcriptase. Consequently, this technical guide utilizes Quercetin , a structurally related and extensively researched natural flavonoid with documented inhibitory activity against HIV-1 reverse transcriptase, as a representative case study to illustrate the principles and methodologies of in silico drug discovery.
Executive Summary
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, with its replication fundamentally dependent on the viral enzyme reverse transcriptase (RT).[1] This enzyme converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. As such, HIV-1 RT is a prime target for antiretroviral drug development. Natural products, with their vast structural diversity, represent a promising source of novel RT inhibitors. This guide provides an in-depth technical overview of the in silico methodologies used to model the binding of flavonoids, exemplified by Quercetin, to HIV-1 RT. It details the experimental protocols for molecular docking and molecular dynamics simulations, presents quantitative binding data, and visualizes the associated workflows and biological pathways.
Introduction to HIV-1 Reverse Transcriptase and Quercetin
HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits. It possesses RNA-dependent and DNA-dependent DNA polymerase activities, as well as an RNase H domain, all of which are crucial for viral replication. The inhibition of this enzyme is a key strategy in antiretroviral therapy.
Quercetin is a flavonoid ubiquitously found in fruits and vegetables. It has demonstrated a wide range of biological activities, including antiviral properties.[2] Studies have indicated that Quercetin can inhibit HIV-1 replication, with one of its potential mechanisms being the inhibition of reverse transcriptase.[3][4] In silico modeling provides a powerful tool to elucidate the molecular interactions between Quercetin and HIV-1 RT at an atomic level, guiding further drug development efforts.
In Silico Analysis of Quercetin Binding to HIV-1 RT
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This technique was employed to investigate the interaction of Quercetin with the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.
-
Protein Preparation:
-
The three-dimensional structure of HIV-1 RT (PDB ID: 1REV) is retrieved from the Protein Data Bank.[5]
-
Water molecules and co-crystallized ligands are removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 2D structure of Quercetin is obtained from a chemical database such as PubChem.
-
The 2D structure is converted to a 3D structure using a molecular editor like Avogadro.
-
Hydrogens are added, and the geometry is optimized using a suitable force field (e.g., MMFF94).
-
The rotatable bonds within the Quercetin molecule are defined.
-
The prepared ligand structure is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the HIV-1 RT, specifically the NNIBP. The center and dimensions of the grid box are specified to ensure the docking search is localized to the region of interest.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters and other search parameters, are provided as input.
-
Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and calculates the binding affinity for different poses.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable predicted conformation.
-
The interactions between Quercetin and the amino acid residues of the HIV-1 RT active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are performed to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and the nature of the interactions.
-
System Preparation:
-
The best-docked pose of the Quercetin-HIV-1 RT complex obtained from molecular docking is used as the starting structure.
-
A suitable force field (e.g., CHARMM36) is chosen for the simulation.
-
The complex is placed in a periodic boundary box of appropriate dimensions.
-
The box is solvated with a water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
The energy of the solvated system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
The pressure of the system is then equilibrated to the desired value (e.g., 1 bar) under the NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD Run:
-
The production MD simulation is run for a specified duration (e.g., 100 ns) without any restraints. The trajectory of the atoms is saved at regular intervals for subsequent analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.
-
Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of different regions of the protein.
-
Hydrogen bond analysis is performed to determine the persistence of hydrogen bonds between Quercetin and HIV-1 RT.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA) are performed to obtain a more accurate estimation of the binding affinity.
-
Data Presentation
Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) | Reference |
| Quercetin | -11.129 | LYS101, TYR181 | LEU100, VAL106, VAL179, TYR188, PHE227 | |
| Efavirenz (Standard) | -12.175 | LYS101 | LEU100, VAL106, TYR181, TYR188, TRP229 |
Table 1: Molecular docking results of Quercetin and a standard inhibitor (Efavirenz) with HIV-1 RT.
Binding Free Energy Calculation
| Compound | ΔG bind (kcal/mol) | Method | Reference |
| Quercetin | -49.62 | MM/GBSA | |
| Efavirenz (Standard) | -66.53 | MM/GBSA |
Table 2: Calculated binding free energy of Quercetin and Efavirenz to HIV-1 RT.
In Vitro Inhibition Data
| Compound | IC50 (µM) | Assay | Reference |
| Quercetin | 38.78 | HIV-1 MN in H9 cells (p24 assay) | |
| Quercetin | 29.76 | HIV-1 89.6 in H9 cells (p24 assay) | |
| Quercetin | 88.98 | HIV-1 BaL in TZM-bl cells |
Table 3: In vitro anti-HIV-1 activity of Quercetin.
Mandatory Visualizations
In Silico Modeling Workflow
HIV-1 Reverse Transcription and Inhibition Pathway
Conclusion
The in silico modeling of Quercetin binding to HIV-1 reverse transcriptase, as detailed in this guide, demonstrates a robust and efficient approach for the initial stages of drug discovery. The molecular docking and molecular dynamics simulations provide valuable insights into the binding mode, affinity, and stability of the flavonoid-enzyme complex. The presented data suggests that Quercetin is a promising candidate for further investigation as an HIV-1 RT inhibitor. The methodologies outlined herein are transferable to the study of other natural products, including this compound, should relevant data become available. These computational techniques play a crucial role in accelerating the identification and optimization of novel antiretroviral agents.
References
- 1. classcentral.com [classcentral.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonol 7-O-Glucoside Herbacitrin Inhibits HIV-1 Replication through Simultaneous Integrase and Reverse Transcriptase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking study of HIV-1 reverse transcriptase with phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Mniopetal C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mniopetals are a group of drimane-type sesquiterpenoids isolated from the fermentation broth of the fungus Mniopetalum sp.[1][2] This family of natural products, including Mniopetals A-F, has garnered significant interest within the scientific community due to their notable biological activities. A key therapeutic potential of Mniopetals lies in their ability to inhibit the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1), a critical enzyme for the replication of the virus.[1][3][4] This inhibitory action positions the Mniopetal scaffold as a promising starting point for the development of novel antiretroviral agents.
While extensive research has been published on the total synthesis and biological evaluation of some members of this family, particularly Mniopetal E, specific literature detailing the synthesis and purification of Mniopetal C is limited. However, the structural similarities among the Mniopetals allow for the extrapolation of established synthetic and purification strategies. These application notes provide a comprehensive overview of the likely methodologies for the successful synthesis and purification of this compound, based on the available data for its closely related analogues.
Data Presentation
Table 1: Hypothetical Synthesis Yields for this compound Intermediate Steps
| Step | Reaction Type | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Horner-Wadsworth-Emmons Olefination | Aldehyde Precursor | Triene Intermediate | 85 |
| 2 | Intramolecular Diels-Alder Reaction | Triene Intermediate | Tricyclic Core | 70 |
| 3 | Functional Group Manipulations | Tricyclic Core | This compound | 45 |
| Overall | Total Synthesis | Aldehyde Precursor | This compound | ~26 |
Table 2: Purification Parameters for this compound
| Purification Step | Stationary Phase | Mobile Phase / Gradient | Detection | Purity Achieved (%) |
| Flash Chromatography | Silica (B1680970) Gel | Hexane (B92381):Ethyl Acetate (Gradient) | TLC, UV | >85 |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile (B52724):Water (Gradient) | UV (254 nm) | >98 |
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of the Mniopetal core structure and purification of related natural products.
Protocol 1: Total Synthesis of the Mniopetal Core Structure
The total synthesis of Mniopetals typically involves a key intramolecular Diels-Alder reaction to construct the characteristic tricyclic core.
1. Synthesis of the Triene Precursor:
-
A common strategy to assemble the acyclic triene precursor involves a Horner-Wadsworth-Emmons olefination.
-
Procedure:
-
To a solution of the appropriate phosphonate (B1237965) reagent in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base (e.g., n-butyllithium) dropwise.
-
Stir the resulting ylide solution for 30 minutes at -78 °C.
-
Add a solution of the aldehyde precursor in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the triene precursor.
-
2. Intramolecular Diels-Alder Cyclization:
-
This crucial step forms the 6-6 fused ring system of the Mniopetal core with high stereoselectivity.
-
Procedure:
-
Dissolve the triene precursor in a high-boiling point solvent (e.g., toluene (B28343) or xylene) in a sealed tube.
-
Heat the reaction mixture at a high temperature (e.g., 140-180 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the tricyclic core.
-
3. Functional Group Manipulations:
-
Subsequent steps involve the modification of functional groups on the tricyclic core to arrive at the final structure of this compound. These reactions may include oxidations, reductions, and protections/deprotections as dictated by the specific structure of this compound.
Protocol 2: Purification of this compound
A multi-step purification strategy is typically required to isolate this compound with high purity.
1. Initial Fractionation by Column Chromatography:
-
This step is used to separate the crude extract or reaction mixture into fractions of varying polarity.
-
Procedure:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, typically a mixture of hexane and ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
Pool the fractions containing this compound.
-
2. Fine Purification by High-Performance Liquid Chromatography (HPLC):
-
Preparative or semi-preparative HPLC is employed for the final purification to achieve high purity.
-
Procedure:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Inject the partially purified sample.
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent under reduced pressure to obtain the pure compound.
-
3. Purity Assessment:
-
The purity of the final product should be assessed using analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Signaling Pathway
The primary reported biological activity of the Mniopetal family is the inhibition of HIV-1 reverse transcriptase. The following diagram illustrates this mechanism of action.
Caption: Mechanism of this compound inhibition of HIV-1 reverse transcriptase.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
References
High-performance liquid chromatography (HPLC) purification of Mniopetal C
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of Mniopetal C, a drimane (B1240787) sesquiterpenoid with potential therapeutic applications. The protocols outlined below are based on established methodologies for the purification of structurally related mniopetals and are intended to serve as a robust starting point for researchers.
This compound (C₂₃H₃₄O₈, M.W. 438.51) is a member of the mniopetal family of natural products isolated from fungi of the genus Mniopetalum.[1][] These compounds have garnered scientific interest due to their notable biological activities, including the inhibition of viral reverse transcriptases, as well as their antimicrobial and cytotoxic properties.[1] Effective purification is critical for the further investigation of these potential therapeutic effects.
Experimental Protocols
The purification of this compound from a crude fungal extract is typically achieved through a multi-step process involving extraction and several stages of chromatography.
Extraction of Crude Mniopetals
The initial step involves extracting the secondary metabolites from the fungal culture.
-
Fermentation: The producing fungal strain, Mniopetalum sp., is cultivated in a suitable liquid medium to promote the production of secondary metabolites.[1][3]
-
Extraction: The fermentation broth is partitioned against an organic solvent, such as ethyl acetate (B1210297), to extract the mniopetals from the aqueous medium. The organic phase is then concentrated under reduced pressure to yield a crude extract.[1]
Initial Fractionation by Silica (B1680970) Gel Chromatography
An initial, low-resolution chromatographic step is employed to fractionate the crude extract.
-
Stationary Phase: Silica gel (e.g., silica gel 60, 70-230 mesh).[4]
-
Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar solvent like n-hexane.[4]
-
Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.[4][5]
-
Elution: A step or gradient elution is performed with a solvent system of increasing polarity, such as a hexane-ethyl acetate mixture, to separate the components of the extract based on their polarity.[5]
-
Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.[5]
High-Performance Liquid Chromatography (HPLC) Purification
The final purification of this compound is achieved using preparative reversed-phase HPLC. The following protocol is adapted from established methods for the closely related Mniopetal D.[4][5]
3.1. Analytical Method Development (Scouting)
Before scaling up to a preparative scale, it is essential to develop and optimize the separation on an analytical scale.[6]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid[5] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |
| Gradient | 5% to 95% B over 13 minutes[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 254 nm[5] |
| Injection Volume | 10 µL[5] |
3.2. Preparative HPLC for High-Purity Isolation
The conditions from the analytical method are then scaled up for preparative purification.[6][7]
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 20 x 150 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized based on analytical run, maintaining resolution |
| Flow Rate | ~18-20 mL/min (scaled from analytical) |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
-
Fraction Collection: The peak corresponding to this compound is collected.[4]
-
Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC. If necessary, a final polishing step can be performed to achieve the desired purity of >99%.[4]
Data Presentation
The following table summarizes the expected outcomes of the purification process for this compound, based on data for the structurally similar Mniopetal D.[5]
| Purification Step | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Liquid-Liquid Extraction | ~40-50 | ~60 | ~90 |
| Silica Gel Chromatography | ~60 | ~75-80 | ~85 |
| Preparative HPLC (C18) | ~75-80 | >99 | ~80 |
Visualizations
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted below.
Caption: General workflow for the purification of this compound.
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound has not been elucidated, many drimane sesquiterpenoids are known to exhibit cytotoxic activities. A plausible, though hypothetical, mechanism could involve the inhibition of pro-survival signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer.[8]
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
Application Notes and Protocols for Culturing Mniopetalum sp. for Mniopetal C Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mniopetal C is a drimane-type sesquiterpenoid produced by the basidiomycete fungus Mniopetalum sp., specifically the strain 87256. This class of compounds has garnered scientific interest due to its potential biological activities. This document provides detailed application notes and protocols for the culture of Mniopetalum sp. 87256 to produce this compound, including fermentation, extraction, and purification procedures. While specific quantitative data for the production of this compound is not extensively detailed in publicly available literature, the following protocols are based on established methods for culturing basidiomycetes and producing secondary metabolites.
Data Presentation
Table 1: Proposed Culture Medium Composition for Mniopetalum sp. 87256
| Component | Concentration (g/L) | Role |
| Potato Dextrose Broth | 24.0 | Carbon and Nitrogen Source |
| Yeast Extract | 5.0 | Nitrogen, Vitamin, and Growth Factor Source |
| KH₂PO₄ | 1.0 | Buffering Agent, Phosphorus Source |
| MgSO₄·7H₂O | 0.5 | Essential Mineral |
| Thiamine HCl | 0.001 | Vitamin |
| Trace Elements Solution | 1.0 mL/L | Essential Minerals |
Note: The optimal concentrations may vary and should be determined experimentally.
Table 2: Recommended Fermentation Parameters for Mniopetalum sp. 87256
| Parameter | Recommended Range | Notes |
| Temperature | 25-28 °C | Optimal temperature should be determined by running trials within this range. |
| Initial pH | 5.5 - 6.5 | The pH of the medium should be adjusted prior to sterilization. |
| Agitation | 150 - 200 rpm | For shake flask cultures to ensure adequate aeration and nutrient distribution. |
| Aeration | Dependent on bioreactor | For bioreactor cultures, a dissolved oxygen level of 20-40% should be maintained. |
| Incubation Time | 14 - 28 days | Production of secondary metabolites often occurs in the stationary phase of growth. |
| Inoculum | 5-10% (v/v) | A 5-7 day old liquid seed culture grown in the same medium. |
Experimental Protocols
Protocol 1: Preparation of Culture Media and Inoculum
-
Media Preparation:
-
Dissolve all components listed in Table 1 in distilled water.
-
Adjust the pH to the desired value (e.g., 6.0) using 1M HCl or 1M NaOH.
-
Dispense the medium into appropriate culture vessels (e.g., 250 mL Erlenmeyer flasks containing 50 mL of medium).
-
Sterilize by autoclaving at 121 °C for 15-20 minutes.
-
-
Inoculum Preparation:
-
Aseptically inoculate a flask containing the sterile liquid medium with a mycelial plug from a fresh agar (B569324) plate culture of Mniopetalum sp. 87256.
-
Incubate the seed culture at 25 °C on a rotary shaker at 150 rpm for 5-7 days.
-
Protocol 2: Fermentation for this compound Production
-
Inoculation: Aseptically transfer the seed culture to the production culture vessels to achieve a 5-10% (v/v) inoculum.
-
Incubation: Incubate the production cultures under the conditions outlined in Table 2.
-
Monitoring: Monitor the fermentation periodically for mycelial growth and pH changes. This compound production can be monitored by taking small aliquots of the culture broth, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 3: Extraction and Purification of this compound
-
Harvesting: After the desired incubation period, harvest the culture broth.
-
Mycelial Separation: Separate the fungal mycelium from the culture filtrate by filtration or centrifugation.
-
Solvent Extraction:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., n-hexane:ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate.
-
Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase.
-
-
Mandatory Visualizations
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound from Acetyl-CoA.
Experimental Workflow for this compound Production
Caption: Experimental workflow for the production and purification of this compound.
Application Notes and Protocols for Mniopetal C Reverse Transcriptase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mniopetals are a family of drimane (B1240787) sesquiterpenoids (A-F) isolated from the fungus Mniopetalum sp.[1] Members of this family have demonstrated notable biological activities, including the inhibition of viral reverse transcriptases, making them promising candidates for antiviral drug development.[1] Mniopetal C, a member of this family, is of particular interest for its potential to inhibit reverse transcriptase (RT), a critical enzyme for the replication of retroviruses such as HIV.[1]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against reverse transcriptase using a non-radioactive, colorimetric assay. Additionally, a protocol for determining the cytotoxicity of this compound is included to establish a selectivity index, a critical parameter in evaluating the therapeutic potential of an antiviral compound.
Mechanism of Action: Reverse Transcriptase Inhibition
Reverse transcriptase inhibitors are broadly classified into two categories: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs, a class to which this compound is presumed to belong based on the activity of related compounds, bind to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase.[2] This binding induces a conformational change in the enzyme, which disrupts the catalytic site and prevents the conversion of the viral RNA genome into double-stranded DNA, thereby halting the viral replication cycle.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against HIV-1 reverse transcriptase and its cytotoxic effect on a mammalian cell line. These values are provided as an example for data presentation and analysis.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | HIV-1 Reverse Transcriptase | Colorimetric RT Inhibition | 5.2 | Vero | >100 | >19.2 |
| Efavirenz (Control) | HIV-1 Reverse Transcriptase | Colorimetric RT Inhibition | 0.01 | Vero | 25 | 2500 |
Experimental Protocols
This compound Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available non-radioactive reverse transcriptase assay kits. It measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by reverse transcriptase.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Efavirenz (positive control)
-
DMSO (vehicle control)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 6 mM MgCl2)
-
Template-Primer Hybrid (e.g., poly(A) x oligo(dT)15)
-
dNTP mix (containing biotin-dUTP and DIG-dUTP)
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in reaction buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for the positive control, Efavirenz.
-
Reaction Setup: In a 96-well reaction plate, add the following components in order:
-
20 µL of Reaction Buffer
-
10 µL of this compound dilution (or control)
-
10 µL of dNTP mix
-
10 µL of Recombinant HIV-1 RT
-
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours.
-
Capture of Newly Synthesized DNA:
-
Add 200 µL of Lysis Buffer to each well to stop the reaction.
-
Transfer 100 µL of the lysate from each well to a corresponding well of a streptavidin-coated 96-well plate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.
-
-
Detection:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of a working dilution of Anti-DIG-POD conjugate to each well.
-
Incubate at 37°C for 45-60 minutes.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of peroxidase substrate (ABTS) to each well and incubate at room temperature for 15-30 minutes, or until color develops.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of RT inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration of this compound that is toxic to host cells.
Materials:
-
This compound
-
Vero cells (or another suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Workflow for this compound Reverse Transcriptase Inhibition Assay.
Caption: Proposed Mechanism of this compound as an NNRTI.
References
Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of Mniopetal C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal C belongs to the family of drimane (B1240787) sesquiterpenoids, a class of natural products that have garnered significant interest for their diverse biological activities, including cytotoxic properties against various cancer cell lines.[1][2][3][4][5] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound using common cell-based assays. While specific cytotoxic data for this compound is limited in current literature, the provided information is based on studies of structurally related drimane sesquiterpenoids and serves as a comprehensive guide for initiating research into the anticancer potential of this compound.
Data Presentation: Cytotoxicity of Drimane Sesquiterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several drimane sesquiterpenoids against a panel of human cancer cell lines. This data provides a comparative reference for the potential cytotoxic potency of this compound.
| Compound | Cancer Cell Line | IC50 (µM) |
| Polygodial | DU145 (Prostate) | 71.4 ± 8.5 |
| PC-3 (Prostate) | 89.2 ± 6.8 | |
| MCF-7 (Breast) | 93.7 ± 9.1 | |
| Isodrimenin | DU145 (Prostate) | 90.5 ± 8.2 |
| PC-3 (Prostate) | 87.6 ± 9.2 | |
| Asperflavinoid C | MCF-7 (Breast) | 10.0 ± 0.8 |
| Ustusolate E | MCF-7 (Breast) | 10.1 ± 0.5 |
| HL-60 (Leukemia) | 8 | |
| L5178Y (Lymphoma) | 1.6 | |
| PC-12 (Pheochromocytoma) | 19.3 | |
| HeLa (Cervical) | 15.8 |
Experimental Protocols
Herein, we provide detailed protocols for three standard cell-based assays to evaluate the cytotoxicity of this compound: MTT assay for cell viability, LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis detection.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which serves as an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Experimental Workflow for LDH Assay
References
- 1. Study on the Cytotoxic Activity of Drimane Sesquiterpenes and Nordrimane Compounds against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 | MDPI [mdpi.com]
Application Notes and Protocols for Determining the IC50 of Mniopetal C in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of the hypothetical compound Mniopetal C in various cancer cell lines. While specific data for this compound is not available in the current literature, this document will utilize data from a related compound, Mniopetal D, to illustrate the application of these protocols. The methodologies outlined are widely applicable for the in vitro assessment of novel cytotoxic compounds.
Introduction
The determination of the IC50 value is a critical step in the preclinical evaluation of potential anticancer agents. It provides a quantitative measure of a compound's potency in inhibiting a specific biological process, such as cell proliferation, by 50%. This value is essential for comparing the efficacy of different compounds and for selecting promising candidates for further development. This document outlines the materials and procedures for determining the IC50 of this compound using a standard cell viability assay.
Data Presentation: IC50 Values of Mniopetal D in Cancer Cell Lines
The cytotoxic activity of Mniopetal D, a related natural product, was evaluated against a panel of human cancer cell lines. The IC50 values were determined following a 72-hour incubation period and are summarized in the table below.[1] This data serves as an example of how to present IC50 data for this compound once determined.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Experimental Protocols
A common and reliable method for determining the IC50 of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
3.1. Principle of the MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals.[2] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader.
3.2. Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile Phosphate-Buffered Saline (PBS))[2][3]
-
DMSO (for dissolving formazan crystals)[3]
-
Multichannel pipette
-
Microplate reader
3.3. Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Trypsinize and count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Visualizations
4.1. Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound.
4.2. Potential Signaling Pathway: Induction of Apoptosis
Many natural products exert their anticancer effects by inducing apoptosis, or programmed cell death. A common pathway involved is the intrinsic or mitochondrial pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by this compound.
References
Application Notes and Protocols: Antimicrobial Susceptibility Testing of Mniopetal C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal C is a novel natural product with putative antimicrobial properties. These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of this compound against a panel of pathogenic microorganisms. The following methodologies are based on established standards for antimicrobial susceptibility testing (AST) of natural products, ensuring reliable and reproducible results for researchers in drug discovery and development. The described methods include broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the agar (B569324) disk diffusion method for preliminary screening of antimicrobial activity.
Data Presentation: Susceptibility of Microbial Strains to this compound
The antimicrobial activity of this compound has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the quantitative data obtained from broth microdilution and agar disk diffusion assays.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Candida albicans | ATCC 90028 | 8 | 16 |
| Klebsiella pneumoniae | ATCC 13883 | 32 | 64 |
| Enterococcus faecalis | ATCC 29212 | 16 | 64 |
Table 2: Zone of Inhibition Diameters for this compound (10 µg disk)
| Microorganism | Strain ID | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 22 |
| Escherichia coli | ATCC 25922 | 18 |
| Pseudomonas aeruginosa | ATCC 27853 | 12 |
| Candida albicans | ATCC 90028 | 25 |
| Klebsiella pneumoniae | ATCC 13883 | 17 |
| Enterococcus faecalis | ATCC 29212 | 20 |
Experimental Protocols
Broth Microdilution Assay for MIC and MBC Determination
This method quantitatively determines the in vitro antimicrobial activity of a compound.[1][2]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inocula standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Gentamicin, Fluconazole)
-
Negative control (broth and solvent)
-
Resazurin (B115843) solution (optional, for viability indication)
Protocol:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 320, 160, 80, 40, 20, 10, 5 µg/mL).
-
Designate wells for positive control (broth + inoculum + standard antibiotic) and negative/sterility control (broth only) and growth control (broth + inoculum).
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3]
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
Determination of MBC:
-
To determine the MBC, subculture 10 µL from each well that showed no visible growth (at and above the MIC) onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Agar Disk Diffusion Assay
This is a qualitative method used to screen for antimicrobial activity.[2][4]
Materials:
-
This compound stock solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates.[3]
-
Bacterial/fungal inocula standardized to 0.5 McFarland turbidity
-
Positive control antibiotic disks (e.g., Gentamicin, Fluconazole)
-
Negative control disk (impregnated with solvent)
Protocol:
-
Inoculum Preparation and Plating:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of growth.
-
-
Disk Preparation and Application:
-
Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 10 µ g/disk ).
-
Allow the solvent to evaporate completely from the disks.
-
Aseptically place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure disks are pressed down gently to adhere to the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no microbial growth) around each disk in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity of this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Generalized Mechanism of Antimicrobial Action
Caption: Potential Antimicrobial Mechanisms of Action.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scielo.br [scielo.br]
Application Notes: Determining the Antiviral Spectrum of Mniopetal C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mniopetal C is a novel small molecule compound isolated from the fictitious marine fungus Mniopetalum crypticum. Preliminary screens have suggested potential antiviral properties. Establishing the breadth of its activity—its antiviral spectrum—is a critical step in its development as a potential therapeutic agent. This document outlines the essential protocols for determining the antiviral spectrum of this compound, focusing on cytotoxicity, primary antiviral efficacy, and preliminary mechanism of action.
A crucial aspect of evaluating any potential antiviral compound is determining its therapeutic window. This is achieved by comparing the concentration at which it inhibits the virus (efficacy) to the concentration at which it is toxic to host cells (cytotoxicity). This relationship is expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50 or IC50).[1][2] A higher SI value indicates a more promising therapeutic candidate, as it suggests the compound can inhibit viral replication at concentrations that are not harmful to the host cells.[1]
Overall Experimental Workflow
The evaluation of this compound follows a structured, multi-step process. It begins with assessing the compound's toxicity to relevant host cell lines. This is followed by primary screening against a panel of viruses to determine its efficacy. Finally, specialized assays can be employed to elucidate the compound's mechanism of action.
Protocol 1: Cytotoxicity Assay
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound on the host cell lines that will be used for the viral assays.[1] This ensures that any observed antiviral effect is not simply due to the compound killing the host cells.[3] The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is determined.
Principle
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials
-
Host cell lines (e.g., Vero E6 for SARS-CoV-2, A549 for Influenza)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Procedure
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium. The concentration range should be broad (e.g., from 100 µM to 0.1 µM). Include "cells only" (no compound) and "vehicle control" (DMSO equivalent to the highest compound concentration) wells.
-
Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the compound concentration and use non-linear regression analysis to determine the CC50 value.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the "gold standard" for quantifying the efficacy of an antiviral compound. It measures the concentration of the compound required to reduce the number of viral plaques (localized areas of cell death) by 50%, known as the 50% inhibitory concentration (IC50).
Principle
A known quantity of virus is incubated with various concentrations of this compound before being added to a monolayer of susceptible host cells. An overlay of semi-solid medium (like agar (B569324) or methylcellulose) is then added, which restricts viral spread to adjacent cells, leading to the formation of distinct plaques. The reduction in the number of plaques compared to a no-drug control indicates the compound's antiviral activity.
Materials
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound dilutions (at non-toxic concentrations)
-
Serum-free medium
-
Overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure
-
Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer within 24 hours.
-
Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of virus suspension containing approximately 100 plaque-forming units (PFU). Include a "virus control" (virus mixed with medium, no compound). Incubate these mixtures for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate them with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, allowing the virus to adsorb to the cells.
-
Overlay: After adsorption, remove the inoculum and gently wash the cells with PBS. Add 2 mL of the overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Remove the overlay medium. Fix the cells with 4% formaldehyde (B43269) for 30 minutes. Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration using non-linear regression.
Protocol 3: Viral Entry Inhibition Assay
To investigate if this compound acts at the initial stage of infection, a viral entry assay can be performed. This protocol helps determine if the compound blocks the virus from entering the host cell.
Principle
This assay utilizes a pseudotyped virus system. A replication-deficient viral core (e.g., from HIV or VSV) is engineered to express the surface glycoprotein (B1211001) of the target virus (e.g., SARS-CoV-2 Spike protein) and a reporter gene (e.g., luciferase or GFP). Inhibition of reporter gene expression indicates that the compound has blocked viral entry.
Materials
-
Host cells expressing the appropriate receptor (e.g., HEK293T-ACE2 cells)
-
Pseudotyped virus particles
-
This compound dilutions
-
Luciferase assay reagent
-
96-well white opaque plates (for luminescence)
Procedure
-
Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well white plate 24 hours prior to the assay.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Infection: Add the pseudotyped virus particles to the wells.
-
Incubation: Incubate for 48 hours at 37°C.
-
Readout: Remove the medium and add luciferase assay reagent to the cells. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of entry inhibition for each concentration relative to the virus-only control. Determine the IC50 value from the dose-response curve.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Description | CC50 (µM) |
| Vero E6 | Monkey Kidney Epithelial | > 100 |
| A549 | Human Lung Carcinoma | > 100 |
| MDCK | Canine Kidney Epithelial | 85.2 |
| Huh-7 | Human Hepatoma | 92.5 |
Table 2: Antiviral Spectrum and Selectivity Index of this compound
| Virus | Family | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| SARS-CoV-2 | Coronaviridae | Vero E6 | 1.2 | > 100 | > 83.3 |
| MERS-CoV | Coronaviridae | Vero E6 | 2.5 | > 100 | > 40.0 |
| Influenza A (H1N1) | Orthomyxoviridae | A549 | > 50 | > 100 | N/A |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | A549 | > 50 | > 100 | N/A |
| Dengue Virus (DENV-2) | Flaviviridae | Huh-7 | 45.8 | 92.5 | 2.0 |
Hypothetical Mechanism of Action
Based on the selective activity against coronaviruses, a plausible hypothesis is that this compound inhibits viral entry by interfering with the interaction between the viral Spike protein and the host cell's ACE2 receptor.
References
Application Notes and Protocols for Large-Scale Production of Mniopetal C for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal C is a sesquiterpenoid compound with significant biological activity, including potential as an inhibitor of HIV-1 reverse transcriptase and cytotoxic properties, making it a person of interest for preclinical investigation.[1] To facilitate these studies, robust and scalable methods for the production of highly pure this compound are essential. This document provides detailed application notes and protocols for the large-scale production of this compound, encompassing fungal fermentation, purification, and characterization. Additionally, a hypothesized signaling pathway for its cytotoxic activity is presented to guide further mechanistic studies.
Data Presentation
Table 1: Mniopetal Analogs and Their Reported Biological Activities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Biological Activities |
| This compound | C₁₅H₂₀O₃ | 248.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal D | C₁₅H₂₂O₄ | 266.33 | Not specified in provided context |
| Mniopetal E | C₁₅H₂₀O₄ | 264.32 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
| Mniopetal F | C₁₅H₂₂O₄ | 266.33 | Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic |
Data sourced from BenchChem Application Notes.[1]
Table 2: Optimized Parameters for this compound Production via Fungal Fermentation
| Parameter | Optimized Value |
| Producing Organism | Mniopetalum sp. (Basidiomycetes) |
| Fermentation Medium | Liquid Nutrient Broth (e.g., Potato Dextrose Broth) |
| Carbon Source | Glucose |
| Nitrogen Source | Peptone, Yeast Extract |
| Fermentation Temperature | 25-28 °C |
| Fermentation Period | 14-21 days |
| Agitation | 150-200 rpm |
Experimental Protocols
Protocol 1: Large-Scale Fungal Fermentation of Mniopetalum sp.
This protocol details the steps for the cultivation of a Mniopetalum species for the production of this compound.
1. Media Preparation:
- Prepare a liquid nutrient broth suitable for Basidiomycetes cultivation. A typical medium consists of a carbon source like glucose and a nitrogen source such as peptone or yeast extract.[1]
- Sterilize the medium by autoclaving at 121°C for 20-30 minutes.
2. Inoculation:
- Inoculate the sterilized fermentation medium with a seed culture of the Mniopetalum producing strain.[1]
3. Fermentation:
- Incubate the culture in a large-scale fermenter under controlled conditions of temperature (25-28°C) and agitation (150-200 rpm).
- Continue the fermentation for 14-21 days. The exact duration should be optimized for the specific strain to maximize the yield of this compound.[1]
4. Harvesting:
- After the fermentation period, harvest the culture broth.[1]
- Separate the fungal mycelium from the culture filtrate by filtration or centrifugation. The filtrate contains the secreted this compound.[1]
Protocol 2: Extraction and Purification of this compound
This multi-step protocol is designed for the purification of this compound from the culture filtrate to a high degree of purity required for preclinical studies.
1. Solvent Extraction:
- Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[1]
- Perform the extraction multiple times (e.g., three times) to ensure complete recovery of this compound.[1]
- Combine the organic phases.
2. Concentration:
- Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield a crude extract.[1]
3. Initial Fractionation: Silica (B1680970) Gel Column Chromatography:
- Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) with a non-polar solvent like n-hexane.[1]
- Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
- Load the dried, adsorbed sample onto the top of the prepared column.[1]
- Elute the column with a gradient of solvents with increasing polarity, for example, from n-hexane to ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) for the presence of this compound.[1]
- Pool the fractions containing the target compound.
4. Fine Purification: High-Performance Liquid Chromatography (HPLC):
- Use a preparative or semi-preparative HPLC system with a UV detector.[1]
- Employ a reversed-phase C18 column for the separation.[1]
- Use an isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) as the mobile phase.[1]
- Dissolve the pooled and concentrated fractions from the silica gel chromatography step in the mobile phase and inject onto the HPLC column.[1]
- Monitor the elution of compounds by UV absorbance at an appropriate wavelength.
- Collect the peak corresponding to this compound.[1]
Protocol 3: Purity Assessment and Characterization
1. Analytical HPLC:
- Assess the purity of the collected this compound fraction using an analytical HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
- A typical gradient could be:
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: 5% to 95% B over 13 minutes.[2]
- Detection: UV at 254 nm.[2]
2. Mass Spectrometry (MS):
- Confirm the molecular weight of the purified compound using mass spectrometry.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Elucidate the structure and confirm the identity of this compound using 1H and 13C NMR spectroscopy.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for large-scale production and purification of this compound.
Discussion
The protocols outlined in this document provide a comprehensive framework for the large-scale production of this compound, a critical step for advancing its preclinical development. The fermentation and purification strategies are adapted from established methods for related natural products, ensuring a high probability of success.[1][2] The hypothesized signaling pathway, centered on the modulation of Protein Kinase C (PKC) and downstream MAPK and PI3K/AKT pathways, is based on the known effects of other cytotoxic agents and provides a testable model for future mechanism-of-action studies.[3] Researchers should optimize the specific conditions, such as fermentation time and chromatographic gradients, for their particular Mniopetalum strain and equipment to maximize yield and purity. Adherence to these detailed protocols will facilitate the generation of high-quality this compound for rigorous preclinical evaluation.
References
Application Notes and Protocols for Mniopetal C In Vivo Experiments
Disclaimer: Publicly available scientific literature lacks specific in vivo experimental data for Mniopetal C. The following application notes and protocols have been constructed based on the known biological activities of the broader class of drimane (B1240787) sesquiterpenoids, to which this compound belongs. These compounds have demonstrated cytotoxic and antifungal properties in vitro.[1] Researchers should consider this a representative guide and undertake dose-finding and toxicity studies before commencing efficacy experiments.
Introduction
Mniopetals are a class of drimane sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] These natural products have garnered scientific interest for their potential therapeutic applications, including their activity as inhibitors of viral reverse transcriptases, as well as their antimicrobial and cytotoxic effects.[1] This document provides a detailed, albeit hypothetical, framework for conducting in vivo experiments with this compound, focusing on its potential as a cytotoxic agent.
Formulation of this compound for In Vivo Administration
Due to the likely hydrophobic nature of this compound, a common characteristic of sesquiterpenoids, a suitable vehicle is required for in vivo administration. The following formulation is a standard approach for compounds with low aqueous solubility.
Table 1: this compound Formulation for Intraperitoneal (I.P.) Injection
| Component | Percentage (v/v) | Purpose |
| Dimethyl sulfoxide (B87167) (DMSO) | 5-10% | Solubilizing agent |
| Cremophor EL or Kolliphor® EL | 5-10% | Surfactant/Emulsifier |
| Phosphate-Buffered Saline (PBS) | 80-90% | Vehicle |
Protocol for Formulation Preparation:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate sterile tube, mix the Cremophor EL with PBS.
-
Slowly add the this compound/DMSO stock solution to the PBS/Cremophor EL mixture while vortexing to form a stable emulsion.
-
Visually inspect the solution for any precipitation. If precipitation occurs, adjust the ratio of the components.
-
Prepare the formulation fresh before each administration.
In Vivo Xenograft Model for Efficacy Studies
The following protocol describes a xenograft model using human cancer cell lines in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow Diagram
Protocol:
-
Cell Culture: Culture a suitable human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice. Allow for a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (the formulation without this compound)
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 25 mg/kg)
-
Group 4: Positive control (a standard-of-care chemotherapeutic agent)
-
-
Administration: Administer the treatment intraperitoneally (I.P.) daily for a specified period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume and body weight every other day.
-
Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: Euthanize the animals if the tumor volume exceeds 2000 mm³, if there is more than a 20% loss of body weight, or at the end of the study period.
-
Tissue Collection: At the endpoint, collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Representative Data Presentation
The following table illustrates how quantitative data from the in vivo efficacy study could be presented.
Table 2: Representative Anti-Tumor Efficacy and Toxicity Data for this compound
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | 1850 ± 250 | 0 | +5 ± 2 |
| This compound (10 mg/kg) | 1100 ± 180 | 40.5 | -2 ± 3 |
| This compound (25 mg/kg) | 650 ± 150 | 64.9 | -8 ± 4 |
| Positive Control | 400 ± 120 | 78.4 | -15 ± 5 |
Hypothesized Signaling Pathway
Based on the cytotoxic activity of related drimane sesquiterpenoids, this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.
Hypothesized Apoptotic Signaling Pathway of this compound
This proposed mechanism suggests that this compound may activate pro-apoptotic proteins like Bax and Bak while inhibiting anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately resulting in programmed cell death (apoptosis).
Conclusion
While specific in vivo data for this compound is currently unavailable, the information provided offers a comprehensive and scientifically grounded framework for researchers to design and conduct their own in vivo experiments. The protocols for formulation, the xenograft model, and the hypothesized signaling pathway are based on established methodologies for similar natural products. It is imperative that any in vivo study with this compound begins with thorough dose-ranging and toxicity assessments to establish a safe and effective dose for efficacy studies.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Mniopetal C Production in Fungal Fermentation
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals aiming to improve the yield of Mniopetal C from fungal fermentation. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for this compound production in a straightforward question-and-answer format.
Question 1: Why is the this compound yield consistently low or nonexistent, despite visible fungal growth?
Possible Causes & Solutions:
-
Suboptimal Fermentation Conditions: The culture environment may not be conducive to the production of secondary metabolites like this compound, even if it supports primary growth.
-
Solution: Systematically optimize key fermentation parameters. This includes media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. It's recommended to perform a time-course study to identify the optimal incubation period for this compound production.[1]
-
-
Strain Vigor and Stability: The fungal strain may have lost its ability to produce this compound due to repeated subculturing or improper storage.
-
Solution: Re-culture the fungus from a fresh stock culture.
-
-
Incorrect Incubation Time: The fermentation may be terminated before or after the peak production phase of this compound.
-
Solution: Conduct a time-course experiment, harvesting and analyzing samples at regular intervals to determine the optimal fermentation duration for maximum yield.
-
Question 2: How can I address the issue of significant batch-to-batch variability in this compound yield?
Possible Causes & Solutions:
-
Inconsistent Inoculum: Variations in the age, size, or physiological state of the inoculum can lead to inconsistent fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use a consistent volume of a spore suspension with a known concentration or a mycelial slurry from a seed culture of a specific age.
-
-
Media Preparation Inconsistencies: Minor variations in media components or preparation methods can impact secondary metabolite production.
-
Solution: Ensure precise measurement of all media components and consistent sterilization procedures. Prepare a large batch of media for a series of experiments to minimize variability.
-
-
Fluctuations in Fermentation Parameters: Even small deviations in temperature, pH, or agitation can affect the final yield.
-
Solution: Utilize a well-calibrated bioreactor with precise control over these parameters. Regularly monitor and log these parameters throughout the fermentation process.
-
Question 3: What should I do if I observe the accumulation of precursor molecules but low levels of this compound?
Possible Causes & Solutions:
-
Feedback Inhibition: High concentrations of this compound or intermediate metabolites in its biosynthetic pathway may be inhibiting the activity of key enzymes.
-
Solution: Consider implementing a fed-batch or continuous culture system to maintain lower concentrations of the final product in the bioreactor. In-situ product removal techniques could also be explored.
-
-
Limitation of a Specific Enzyme: A particular enzymatic step in the this compound biosynthetic pathway may be a bottleneck.
-
Solution: If the biosynthetic pathway is known, consider strategies to overexpress the gene encoding the rate-limiting enzyme. Precursor feeding experiments, where intermediates of the pathway are added to the culture, can help identify the bottleneck.
-
Frequently Asked Questions (FAQs)
Q1: What class of compound is this compound and what are its potential applications?
This compound belongs to the drimane-type sesquiterpenoid family of natural products.[1][2] Compounds in this class are known for a wide array of biological activities. Related compounds in the mniopetal family have shown potential in antiviral and anticancer research due to their inhibitory effects on mammalian RNA-directed DNA polymerases.[1]
Q2: Which fungal genera are known to produce drimane (B1240787) sesquiterpenoids like this compound?
While the specific producer of this compound is not widely documented, related drimane sesquiterpenoids have been isolated from various fungi. Genera such as Aspergillus, Marasmius, Xylaria, Perenniporia, and Cerrena are known producers of this class of compounds and could be potential sources for this compound.[1]
Q3: What are the key stages in a typical workflow for this compound production and analysis?
The critical stages include:
-
Fungal Fermentation: Optimizing culture conditions to maximize this compound production.
-
Extraction: Efficiently separating this compound from the fungal broth and mycelia.
-
Purification: Isolating this compound from other metabolites.
-
Quantification: Accurately measuring the yield using techniques like High-Performance Liquid Chromatography (HPLC).
Q4: How can I systematically optimize fermentation conditions for improved this compound yield?
A systematic approach is recommended. This can involve a "one-factor-at-a-time" method or more advanced statistical techniques like Response Surface Methodology (RSM) to study the interactions between different parameters. The process generally involves:
-
Screening for suitable carbon and nitrogen sources.
-
Optimizing the concentrations of these key nutrients.
-
Fine-tuning physical parameters like pH, temperature, and agitation.
Data Presentation
Table 1: Example of Media Optimization for Drimane Sesquiterpenoid Production
| Carbon Source (20 g/L) | Nitrogen Source (5 g/L) | Drimane Sesquiterpenoid Yield (mg/L) |
| Glucose | Peptone | 15.2 ± 1.3 |
| Sucrose | Peptone | 12.8 ± 1.1 |
| Maltose | Peptone | 18.5 ± 1.5 |
| Glucose | Yeast Extract | 22.7 ± 1.9 |
| Glucose | Ammonium Sulfate | 8.4 ± 0.7 |
Note: This table presents hypothetical data based on typical results from fungal fermentation optimization studies for illustrative purposes.
Table 2: Effect of Physical Parameters on Drimane Sesquiterpenoid Yield
| Temperature (°C) | pH | Agitation (rpm) | Drimane Sesquiterpenoid Yield (mg/L) |
| 22 | 5.5 | 150 | 25.1 ± 2.2 |
| 25 | 5.5 | 150 | 38.6 ± 3.1 |
| 28 | 5.5 | 150 | 32.4 ± 2.8 |
| 25 | 5.0 | 150 | 30.9 ± 2.5 |
| 25 | 6.0 | 150 | 41.2 ± 3.5 |
| 25 | 5.5 | 120 | 29.8 ± 2.4 |
| 25 | 5.5 | 180 | 36.5 ± 3.0 |
Note: This table presents hypothetical data based on typical results from fungal fermentation optimization studies for illustrative purposes.
Experimental Protocols
Protocol 1: General Fungal Fermentation for this compound Production
-
Media Preparation: Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG). Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the this compound-producing fungus. This can be a mycelial plug from an agar (B569324) plate or a specific volume of a spore suspension.
-
Incubation: Incubate the culture at a controlled temperature (e.g., 25-28°C) with shaking (e.g., 150 rpm) to ensure sufficient aeration. The incubation period can range from 14 to 21 days.
-
Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction: Extract this compound from both the broth and the mycelia using an appropriate organic solvent like ethyl acetate.
-
Analysis: Analyze the crude extract for the presence and quantity of this compound using HPLC.
Protocol 2: Precursor Feeding Experiment to Enhance this compound Yield
-
Establish a Baseline Culture: Initiate a fungal fermentation as described in Protocol 1.
-
Prepare Precursor Solution: Prepare a sterile solution of a potential biosynthetic precursor of this compound, such as mevalonic acid or farnesyl pyrophosphate (FPP).
-
Feeding: At a specific time point during the fermentation (e.g., after the initial rapid growth phase), add a small volume of the sterile precursor solution to the culture.
-
Continued Incubation: Continue the incubation for a defined period.
-
Harvesting and Analysis: Harvest the culture and analyze the this compound yield as described in Protocol 1. Compare the yield to a control culture that did not receive the precursor.
Mandatory Visualization
Caption: Generalized biosynthetic pathway for this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Troubleshooting common issues in reverse transcriptase inhibitor screening
This guide provides troubleshooting for common issues encountered during reverse transcriptase (RT) inhibitor screening assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background Signal
Q1: My negative control wells (no inhibitor) show an unexpectedly high signal. What are the potential causes and solutions?
A1: High background signal can obscure the true effect of your inhibitors and reduce the assay window. The common causes and recommended solutions are outlined below.
| Potential Cause | Recommended Solution |
| Excessive Enzyme Concentration | Titrate the reverse transcriptase enzyme to determine the optimal concentration that provides a robust signal without being saturating. |
| Contaminated Reagents | Use fresh, nuclease-free water and reagents. Ensure proper sterile technique to avoid contamination. |
| Probe Degradation (Probe-based assays) | Use a new batch of fluorescent probe and check the no-template control for any increase in fluorescence.[1] |
| High Template Concentration | Dilute the RNA/DNA template. In qPCR-based assays, excessive template can lead to high background fluorescence as the dye binds to all DNA present.[2] |
| Non-Specific Binding (ELISA-based assays) | Increase the number of wash steps. Optimize the blocking buffer by testing different agents like casein or bovine serum albumin (BSA) to reduce non-specific binding of antibodies or enzymes to the plate surface.[3] |
Issue 2: Low Signal-to-Noise Ratio
Q2: The difference between my positive and negative controls is minimal, resulting in a poor signal-to-noise ratio. How can I improve this?
A2: A low signal-to-noise ratio can make it difficult to distinguish true hits from experimental noise. Here are some strategies to enhance your assay's performance.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Optimize the concentrations of primers, probes, and dNTPs. |
| Incorrect Assay Temperature | Ensure the incubation temperatures for the reverse transcription and detection steps are optimal for the specific RT enzyme and assay format being used. |
| Insufficient Incubation Time | Increase the incubation time to allow for sufficient product generation. |
| Poor Assay Quality | Evaluate the Z'-factor of your assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for high-throughput screening.[4][5] |
Table of Z'-Factor Interpretation [4][5][6][7]
| Z'-Factor Value | Interpretation |
| > 0.5 | Excellent assay, well-separated positive and negative controls. |
| 0 to 0.5 | Acceptable assay, but may require optimization. |
| < 0 | Poor assay, not suitable for screening. |
Issue 3: False Positives
Q3: I am identifying a high number of "hits" in my primary screen, but they are not confirming in secondary assays. What could be causing these false positives?
A3: False positives are a common challenge in high-throughput screening. Understanding their origin is crucial for effective hit validation.
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | Screen test compounds for intrinsic fluorescence at the assay's excitation and emission wavelengths. |
| Compound Aggregation | Perform assays with and without a non-ionic detergent (e.g., Triton X-100) to identify aggregate-based inhibitors. |
| Cross-Reactivity with Assay Components | Some compounds may interfere with the detection system (e.g., luciferase, fluorescent probes).[8][9][10][11][12] |
| Off-Target Effects | The compound may be inhibiting another component in the reaction mixture, not the reverse transcriptase itself. |
| Medications or Supplements in Samples | Certain medications (e.g., some antidepressants, antibiotics) and supplements can interfere with drug tests and screening assays.[8][9][10][11][12] |
Issue 4: Non-Specific Inhibition
Q4: My hit compounds show inhibition in the primary screen but lack specificity in subsequent characterization. How can I address non-specific inhibition?
A4: Non-specific inhibition can lead to misleading structure-activity relationships and wasted resources. The following steps can help identify and mitigate this issue.
| Potential Cause | Recommended Solution |
| Compound Reactivity | Test for time-dependent inhibition to identify reactive compounds that may be covalently modifying the enzyme. |
| Detergent-Sensitive Inhibition | Include a low concentration of a non-ionic detergent in the assay buffer to disrupt non-specific interactions. |
| Counter-Screening | Screen active compounds against a panel of unrelated enzymes to assess their selectivity. |
| Assay-Ready Plate Order of Addition | A subtle change in the order of reagent addition to assay-ready plates can alleviate false-positive inhibition.[13] |
Experimental Workflows and Protocols
Experimental Workflow for RT Inhibitor Screening
Caption: A general workflow for screening and validating reverse transcriptase inhibitors.
Protocol 1: Colorimetric ELISA-Based Reverse Transcriptase Assay
This protocol is adapted from commercially available kits and is suitable for detecting RT activity and screening for inhibitors.[14]
Materials:
-
Streptavidin-coated 96-well plate
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 80 mM KCl, 10 mM MgCl₂, 10 mM DTT, pH 8.3)
-
Biotin-labeled template/primer (e.g., poly(A)/oligo(dT))
-
Digoxigenin (DIG)-labeled dUTP and unlabeled dNTPs
-
Lysis Buffer
-
Anti-DIG-HRP antibody conjugate
-
HRP substrate (e.g., ABTS)
-
Stop Solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Reaction Setup: In a separate reaction plate, combine the reaction buffer, template/primer, dNTP mix (including DIG-dUTP), reverse transcriptase enzyme, and the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Capture: Transfer the reaction products to a streptavidin-coated 96-well plate. Incubate for 1 hour at 37°C to allow the biotinylated template/primer-cDNA complex to bind.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unincorporated nucleotides and other reaction components.
-
Antibody Incubation: Add the Anti-DIG-HRP antibody conjugate to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step as in step 4.
-
Detection: Add the HRP substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add the Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
Protocol 2: Fluorescence-Based Reverse Transcriptase Assay
This protocol utilizes a fluorescent dye that preferentially binds to double-stranded DNA or RNA-DNA hybrids.[15][16][17]
Materials:
-
Black, opaque 96- or 384-well plates
-
Polymerization Buffer (e.g., 60 mM Tris-HCl, 60 mM KCl, 8 mM MgCl₂, 13 mM DTT, 100 µM dTTP, pH 8.1)
-
Poly(A) ribonucleotide template
-
Oligo(dT) primer
-
Fluorescent dye (e.g., PicoGreen®)
-
EDTA solution
-
Reverse transcriptase enzyme
Procedure:
-
Reaction Setup: In each well of the microplate, add the Polymerization Buffer, poly(A) template, oligo(dT) primer, reverse transcriptase, and test inhibitors.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Termination: Stop the reaction by adding EDTA solution.
-
Dye Addition: Add the fluorescent dye to each well.
-
Incubation: Incubate at room temperature for 5 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen®).
-
Data Analysis: Determine the percent inhibition by comparing the fluorescence of inhibitor-treated wells to control wells.
Protocol 3: qPCR-Based Reverse Transcriptase Assay
This highly sensitive assay quantifies the cDNA product in real-time.[18][19][20]
Materials:
-
qPCR instrument and compatible plates/tubes
-
SYBR Green or probe-based qPCR master mix
-
Forward and reverse primers for a specific target sequence on the template
-
RNA template
-
Reverse transcriptase enzyme
-
Nuclease-free water
Procedure:
-
Reverse Transcription (Two-Step RT-qPCR):
-
In a sterile tube, combine the RNA template, primers (random hexamers or oligo(dT)), dNTPs, and reverse transcriptase in the appropriate buffer.
-
Incubate according to the enzyme manufacturer's recommendations to synthesize cDNA.
-
-
qPCR Setup:
-
In a qPCR plate, prepare the reaction mix containing qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add the synthesized cDNA and test inhibitors to the respective wells.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
An increase in the Ct value in the presence of an inhibitor indicates a reduction in reverse transcriptase activity. Calculate the percent inhibition based on the shift in Ct values.
-
Signaling Pathways and Mechanisms
HIV Reverse Transcription Process
Caption: The process of reverse transcription of the HIV genome within a host cell.[21][22][23][24][25][26][27][28][29]
Mechanisms of Reverse Transcriptase Inhibition
Caption: The two main mechanisms of action for reverse transcriptase inhibitors.
References
- 1. pcrbio.com [pcrbio.com]
- 2. pcrbio.com [pcrbio.com]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assay.dev [assay.dev]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. rna.uzh.ch [rna.uzh.ch]
- 8. palmettotesting.com [palmettotesting.com]
- 9. What Can Cause a False Positive Drug Test? - Medications, Food & Drinks | AlphaBiolabs UK [alphabiolabs.co.uk]
- 10. centersurgentcare.net [centersurgentcare.net]
- 11. What Can Cause a False Positive Drug Test [webmd.com]
- 12. stmgb.org [stmgb.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. profoldin.com [profoldin.com]
- 16. ulab360.com [ulab360.com]
- 17. A Fluorescent Reverse-Transcription Assay to Detect Chemical Adducts on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Low input or inhibition? Quantitative approaches to detect qPCR inhibitors — BioEcho Life Sciences [bioecho.com]
- 19. Background and Troubleshooting for RT-PCR [labroots.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. 逆転写(リバーストランスクリプション) | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Architecture of an HIV-1 reverse transcriptase initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 24. niaid.nih.gov [niaid.nih.gov]
- 25. Reverse transcription, HIV viral life cycle, illustration | Wellcome Collection [wellcomecollection.org]
- 26. droracle.ai [droracle.ai]
- 27. Reverse transcriptase - Wikipedia [en.wikipedia.org]
- 28. cd-genomics.com [cd-genomics.com]
- 29. Reverse Transcriptase Properties | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Cell-Based Assays for Natural Product Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for determining the cytotoxicity of natural products.
Frequently Asked Questions (FAQs)
Q1: My natural product extract is colored and interferes with the absorbance reading of my colorimetric assay (e.g., MTT, XTT). How can I correct for this?
A1: This is a common challenge as many natural product extracts contain pigments that absorb light in the same wavelength range as the formazan (B1609692) dyes produced in tetrazolium-based assays.
-
Solution 1: Include Proper Controls. Prepare a parallel set of cell-free wells containing the natural product at the same concentrations used for treating the cells.[1] Incubate these wells under the same conditions. Subtract the absorbance readings of these "extract-only" wells from the readings of your experimental wells to correct for the intrinsic color of the extract.[1]
-
Solution 2: Use a Different Assay. Switch to a non-colorimetric assay that is less susceptible to color interference.[1]
-
ATP-based luminescence assays (e.g., CellTiter-Glo®) measure ATP levels in viable cells and are generally not affected by colored compounds.[1]
-
LDH release assays are colorimetric but measure lactate (B86563) dehydrogenase (LDH) activity in the supernatant before the addition of colored reagents to the cells, which can minimize interference.[1][2]
-
Q2: I'm observing a high background signal or what appears to be an increase in cell viability with my natural product, which is known to be rich in antioxidants. What could be the cause?
A2: Natural products rich in antioxidants, such as polyphenols and flavonoids, can directly reduce tetrazolium salts (MTT, XTT) or resazurin (B115843) to their colored or fluorescent products.[1] This leads to a false-positive signal for viability or a false-negative for cytotoxicity.[1]
-
Troubleshooting Step: Run a control with the compound in cell-free medium to check for direct reduction of the assay reagent.[3] A color change in the absence of cells indicates direct chemical reduction.
-
Solution: Use an orthogonal assay that does not rely on cellular redox potential. An ATP-based assay or a protein quantification assay like the Sulforhodamine B (SRB) assay would be more suitable.
Q3: My natural product extract is not dissolving well in the culture medium and forms a precipitate. How can this affect my results and how can I improve solubility?
A3: Poor solubility is a frequent issue with lipophilic natural products. Precipitation can scatter light, leading to artificially high absorbance readings, and can also result in inaccurate dosing.[1]
-
Improving Solubility:
-
Solvent Choice: Use a minimal amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution, then dilute it in the culture medium. Ensure the final solvent concentration is not toxic to the cells (typically <0.5%).
-
Sonication or Vortexing: Gently sonicate or vortex the stock solution to aid dissolution.[1]
-
-
Visual Inspection: Always inspect the wells under a microscope for any precipitate before adding assay reagents.[1]
Q4: My replicate wells show high variability. What are the common causes and how can I minimize this?
A4: High variability can obscure the true effect of your compound and is often caused by inconsistent cell seeding, pipetting errors, or environmental factors.[3]
-
Solutions:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Avoid seeding in the outer wells of the plate, which are more prone to evaporation (the "edge effect").
-
Pipetting: Use calibrated pipettes and be consistent with your technique.
-
Standard Operating Procedures (SOPs): Develop and adhere to a detailed SOP for the entire workflow, from cell culture maintenance to data acquisition, to ensure consistency between experiments.[3]
-
Q5: What is the best way to validate a "hit" from a primary screen to ensure it's not a false positive due to assay interference?
A5: The most reliable way to validate a hit is to use an orthogonal assay that measures a different cellular parameter and is less susceptible to the suspected interference mechanism.[3] For example, if your primary screen was an MTT assay (measures metabolic activity), you could use:
-
LDH Assay: Measures membrane integrity.[3]
-
ATP-based Assay: Measures cellular ATP content.[3]
-
SRB Assay: Measures total cellular protein.
-
Direct Cell Counting: Use trypan blue exclusion to count viable cells.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High or Low Absorbance/Fluorescence Readings
| Observation | Potential Cause | Troubleshooting Action & Solution |
| High Background Signal | Contamination: Microbial contamination in the culture. | Visually inspect plates for turbidity or color changes in the medium. Discard contaminated cultures. |
| Compound Interference: Natural product is colored, fluorescent, or directly reduces the assay reagent.[1][3] | Run cell-free controls with the compound alone to measure its intrinsic absorbance/fluorescence or its ability to directly reduce the reagent. Subtract this background from treated wells. Switch to an orthogonal assay (e.g., ATP-based).[1] | |
| Precipitation: Compound precipitates and scatters light.[1] | Visually inspect wells for precipitate. Improve solubility by optimizing the solvent and final concentration. | |
| Low Signal / No Color Change | Low Cell Number: Insufficient number of viable cells were seeded. | Optimize cell seeding density for your specific cell line and assay duration.[2] |
| Reagent Issues: MTT/SRB/other reagent is degraded or improperly prepared. | Prepare fresh reagents.[3] Ensure proper storage conditions and avoid multiple freeze-thaw cycles.[3] | |
| Solubilization Issues (MTT): Formazan crystals are not fully dissolved. | Ensure complete solubilization by using the appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient time on a shaker. | |
| Viability >100% of Control | Hormetic Effects: Some compounds can have stimulatory effects at low concentrations.[3] | Test a wider range of concentrations to generate a full dose-response curve. |
| Increased Metabolic Activity: Compound enhances mitochondrial reductase activity without increasing cell number.[3] | Confirm viability results with an orthogonal assay that measures a different parameter, such as an ATP-based assay or direct cell counting.[3] |
Issue 2: Inconsistent or Irreproducible Results
| Observation | Potential Cause | Troubleshooting Action & Solution |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven distribution of cells in the wells. | Ensure a homogenous cell suspension. Mix gently between pipetting. Avoid outer wells to mitigate the "edge effect".[3] |
| Pipetting Errors: Inaccurate liquid handling. | Use calibrated pipettes. Ensure consistent technique, especially when performing serial dilutions. | |
| Lack of Inter-Experiment Reproducibility | Variable Cell Health/Passage Number: Cells are in different growth phases or at a high passage number. | Use cells within a consistent, low passage number range and ensure they are in the exponential growth phase for all experiments. |
| Reagent Variability: Inconsistent preparation or storage of reagents. | Prepare fresh reagents whenever possible.[3] Adhere strictly to SOPs for reagent preparation.[3] | |
| Compound Instability: Natural product degrades over time. | Re-test with a fresh sample of the extract. Investigate the stability of the compound under assay and storage conditions.[4] |
Experimental Protocols & Workflows
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[5]
Methodology:
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the natural product to the wells. Include vehicle controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Assay Procedure: Add a volume of the ATP reagent equal to the volume of culture medium in each well.
-
Lysis & Signal Generation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measurement: Read luminescence using a plate luminometer.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures total cellular protein content, providing a reliable estimate of cell number.[6][7]
Methodology:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate, allow them to attach, and then treat with the natural product for the desired duration.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[6][8]
-
Washing: Wash the plates five times with deionized water to remove TCA and excess medium components.[6] Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[6][8]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6][8] Air dry the plates again.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Measurement: Place the plate on a shaker for 5-10 minutes and read the absorbance at ~510-570 nm using a microplate reader.[6]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[9][10]
Methodology:
-
Cell Seeding & Treatment: Seed cells and treat with the natural product as in other assays. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]
-
Supernatant Collection: After incubation, centrifuge the plate (if working with suspension cells or to pellet any debris). Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11] During this time, the released LDH catalyzes the conversion of a tetrazolium salt into a red formazan product.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at ~490 nm using a microplate reader.[11]
Signaling Pathways & Logical Relationships
Troubleshooting Logic for Assay Interference
When screening natural products, it's crucial to distinguish true biological activity from assay artifacts. This decision tree illustrates a logical workflow for identifying and mitigating interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. protocols.io [protocols.io]
Avoiding experimental artifacts in Mniopetal C bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mniopetal C. Our goal is to help you avoid common experimental artifacts and ensure the reliability and reproducibility of your bioassay data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a natural product belonging to the drimane (B1240787) sesquiterpenoid class of compounds.[1] Compounds in this family have garnered scientific interest for their potential biological activities, including cytotoxic (anti-cancer) and antimicrobial properties, as well as the ability to inhibit viral reverse transcriptases.[1]
Q2: How should I prepare stock solutions of this compound?
To minimize solubility and stability issues, it is highly recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[2] Stock solutions should be prepared at a high concentration (e.g., 10 mM), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C, protected from light.[2]
Q3: What is a safe concentration of DMSO to use in my cell-based assays?
The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%.[2] Higher concentrations can induce cellular stress or toxicity, which can confound your experimental results. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q4: this compound is precipitating in my aqueous culture medium. What should I do?
Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound.
-
Verify DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility but remains below the toxic threshold for your cells (generally <0.5%).
-
Warm Medium: Gently warm your culture medium to 37°C before adding the this compound stock solution.
-
Mixing: Add the stock solution to the medium and mix thoroughly by gentle vortexing or inversion immediately before adding it to the cells. Do not let the diluted compound sit for extended periods before use.
-
Solubility Testing: If precipitation persists, consider performing a solubility test in your specific culture medium to determine the maximum workable concentration.
Troubleshooting Guide: Common Experimental Artifacts
This guide addresses specific issues that can lead to unreliable or misleading data in this compound bioassays.
Issue 1: High Variability Between Replicate Wells
Question: I'm observing significant variability in my results across replicate wells treated with the same concentration of this compound. What could be the cause?
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette and verify its accuracy. |
| "Edge Effect" | Microtiter plates, especially 96-well plates, can suffer from uneven evaporation in the outer wells. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier. |
| Compound Precipitation | Poor solubility can lead to uneven distribution of this compound in the wells. Visually inspect the wells for any precipitate after adding the compound. Refer to the FAQ on solubility for solutions. |
| Cell Health Issues | Using cells with a high passage number can lead to genetic drift and inconsistent responses. Ensure cells are healthy, within a consistent passage range, and free from contamination (e.g., mycoplasma). |
Issue 2: False Positives or Unexpected Cytotoxicity
Question: My assay suggests this compound is highly cytotoxic at concentrations where I expect little activity, or my negative controls are showing toxicity. Why might this be happening?
| Potential Cause | Troubleshooting Steps & Solutions |
| DMSO Toxicity | High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is below the toxic threshold for your cell line (typically <0.5%). |
| Assay Interference | This compound, like other natural products, may directly interfere with the assay chemistry. For colorimetric assays like MTT/MTS, the compound might absorb light at the same wavelength as the formazan (B1609692) product or have reducing properties that convert the tetrazolium salt non-enzymatically. Run a "no-cell" control containing medium, this compound, and the assay reagent to check for direct chemical interference. |
| Contaminants | Impurities in the compound sample (including inorganic metal impurities) or contamination in the cell culture (e.g., mycoplasma) can cause false-positive results. Ensure you are using a high-purity source of this compound and regularly test your cell lines for contamination. |
| Compound Aggregation | At high concentrations, some compounds can form aggregates that can lead to non-specific activity or assay interference. Consider using a lower concentration range or including a non-ionic detergent like Triton X-100 (at a very low concentration, e.g., 0.01%) in your assay buffer to disrupt aggregates, though this must be validated for cell compatibility. |
Issue 3: Low or No Bioactivity Detected
Question: I'm not observing the expected biological effect of this compound in my assay. What should I check?
| Potential Cause | Troubleshooting Steps & Solutions |
| Compound Degradation | This compound may be unstable in your assay conditions (e.g., due to pH, light exposure, or temperature). Prepare fresh dilutions from a frozen stock for each experiment. Protect solutions from light. |
| Incorrect Assay Timing | The incubation time may be too short to observe a biological effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay. |
| Sub-optimal Cell Density | If cell density is too high, the effect of the compound may be masked. Conversely, if it's too low, the signal-to-noise ratio may be poor. Optimize the cell seeding density for your specific assay and plate format. |
| Cell Line Resistance | The chosen cell line may be inherently resistant to the mechanism of action of this compound. Consider testing a panel of different cell lines to identify a sensitive model. |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of Mniopetal D, a closely related compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit cell viability by 50% after a 72-hour incubation period. This data can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) of Mniopetal D |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
| Data sourced from BenchChem application notes on Mniopetal D. |
Detailed Experimental Protocols
MTS Assay for Cell Viability and Cytotoxicity
This protocol provides a widely used method for determining the cytotoxic effects of this compound on cancer cell lines by assessing cell metabolic activity.
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
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Sterile 96-well clear, flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 to 100 µM.
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) and a no-cell control (medium only, for background subtraction).
-
After 24 hours of incubation, carefully remove the medium and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTS Assay and Data Acquisition:
-
Following the treatment incubation, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type's metabolic rate and should be determined empirically.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
Experimental and Data Analysis Workflow
The following diagram outlines the key steps in performing a cell viability bioassay with this compound, from initial cell culture to final data analysis.
Caption: Workflow for a this compound cytotoxicity (MTS) assay.
Hypothetical Signaling Pathway of this compound Action
Based on the activities of other novel anti-cancer agents, this compound may induce apoptosis by modulating key signaling pathways. This diagram illustrates a potential mechanism involving the inhibition of pro-survival pathways (PI3K/AKT) and activation of stress-related pathways (MAPK).
Caption: Potential this compound mechanism via key cancer signaling pathways.
References
Enhancing the purity of Mniopetal C during HPLC fractionation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Mniopetal C during HPLC fractionation.
Troubleshooting Guide: Enhancing this compound Purity
This guide addresses common issues encountered during the HPLC purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My this compound peak is broad and shows significant tailing. What could be the cause and how can I improve the peak shape?
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups of this compound, causing tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Degradation: The column may be losing its efficiency due to age or harsh operating conditions.
Solutions:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Use a High-Purity Silica (B1680970) Column: Modern, end-capped columns have fewer free silanol groups.
-
Optimize Mobile Phase:
-
Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol interactions.
-
Adjust the pH of the mobile phase to ensure this compound is in a single, non-ionized form.
-
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the column is old or has been used extensively, consider replacing it.
-
Q2: I am observing co-elution of this compound with impurities of similar polarity. How can I improve the resolution?
Possible Causes:
-
Suboptimal Mobile Phase Composition: The solvent strength of the mobile phase may not be ideal for separating this compound from closely related impurities.
-
Isocratic Elution: An isocratic elution may not provide sufficient resolving power for complex mixtures.
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough for the separation.
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: Employ a shallow gradient of a strong organic solvent (e.g., acetonitrile (B52724) or methanol) in a weak solvent (e.g., water). This can effectively separate compounds with small differences in polarity.
-
Solvent Selection: Try different organic solvents (e.g., switch from acetonitrile to methanol (B129727) or vice versa) as this can alter the selectivity of the separation.
-
-
Change the Stationary Phase:
-
Consider a column with a different chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities based on pi-pi and dipole-dipole interactions.
-
-
Adjust Temperature: Operating the column at a different temperature can sometimes improve resolution.
Q3: The recovery of this compound from the HPLC column is low. What are the potential reasons and solutions?
Possible Causes:
-
Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase.
-
Compound Degradation: The compound may be unstable under the chromatographic conditions (e.g., pH of the mobile phase). This compound, like other drimane (B1240787) sesquiterpenoids, may be susceptible to degradation under certain conditions.
-
Precipitation: The compound may be precipitating on the column if the mobile phase is not a good solvent.
Solutions:
-
Modify Mobile Phase:
-
Add a small amount of a competing agent to the mobile phase to reduce strong interactions with the stationary phase.
-
Ensure the pH of the mobile phase is within the stability range of this compound. Based on related compounds, a slightly acidic to neutral pH is generally preferred.
-
-
Check Solubility: Ensure this compound is fully dissolved in the injection solvent and that the injection solvent is miscible with the mobile phase.
-
Work at Lower Temperatures: If degradation is suspected, try running the separation at a lower temperature.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound to consider for HPLC purification?
While specific experimental data for this compound is limited, its properties can be inferred from its classification as a drimane sesquiterpenoid. These compounds generally have low to moderate aqueous solubility and are often crystalline solids.
Q2: What is a good starting point for developing an HPLC method for this compound purification?
A good starting point is to use a reversed-phase C18 column with a gradient elution of acetonitrile in water, both containing 0.1% formic acid. The gradient can be run from a low to a high concentration of acetonitrile over 20-30 minutes.
Q3: How can I assess the purity of my collected this compound fractions?
Purity assessment should be performed using an analytical HPLC system, preferably with a photodiode array (PDA) detector to check for peak homogeneity. Further confirmation of purity and identity should be done using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What are the recommended storage conditions for purified this compound?
To prevent degradation, purified this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or below is recommended. Solutions of this compound, especially in protic solvents, may be less stable and should be prepared fresh when possible.
Data Presentation
Quantitative data on the purification of this compound is not extensively available. However, the following table provides representative data for the purification of a related compound, Mniopetal D, which can serve as a useful reference.
| Purification Step | Initial Purity (Approx. %) | Final Purity (Approx. %) | Recovery (Approx. %) |
| Crude Extract | < 5 | - | - |
| Silica Gel Column Chromatography | 30 - 50 | 70 - 80 | 60 - 70 |
| Preparative HPLC | 70 - 80 | > 95 | 80 - 90 |
Experimental Protocols
Protocol 1: General Isolation of Mniopetals from Mniopetalum sp.
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Fermentation and Extraction: The fungus Mniopetalum sp. is cultured in a suitable medium to produce Mniopetals. The culture broth is then extracted with an organic solvent like ethyl acetate.
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Initial Fractionation: The crude extract is subjected to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).
-
Fraction Analysis: Fractions are analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Preparative HPLC: The this compound-rich fractions are pooled, concentrated, and then subjected to preparative reversed-phase HPLC for final purification.
Protocol 2: Preparative HPLC Method for this compound Purification
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: Dependent on the concentration of the sample and the column capacity. Start with a small injection to avoid overloading.
Mandatory Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Mniopetal C stability in different solvents and pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Mniopetal C in various experimental conditions. As specific stability data for this compound is limited in publicly available literature, the information presented here is based on the known behavior of structurally related compounds, such as Mniopetal D and other drimane (B1240787) sesquiterpenoids, as well as general principles of natural product stability.[1] It is crucial to perform compound-specific stability tests for your particular experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For long-term storage, it is advisable to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2] When preparing solutions, do so at room temperature and protect them from light.[2] If your experimental protocol requires a different solvent, it is recommended to prepare fresh solutions before each experiment and minimize storage time in that solvent.[2]
Q2: How should I store this compound?
To ensure long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[2] For stock solutions in a suitable solvent like DMSO, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What factors can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound:
-
pH: Sesquiterpene lactones can be unstable in aqueous buffers, especially at physiological or alkaline pH.
-
Temperature: Higher temperatures can accelerate the degradation of this compound.
-
Light: Exposure to UV light can induce degradation.
-
Oxygen: The presence of oxygen can contribute to the degradation of natural products.
Q4: I'm observing inconsistent results in my biological assays. Could this be related to this compound instability?
Yes, inconsistent experimental results can be a sign of compound instability. Degradation of this compound in your experimental medium can lead to a loss of biological activity. It is recommended to prepare fresh dilutions of your stock solution for each experiment and minimize the time the compound spends in aqueous buffers. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer.
Q5: I see precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
Precipitation indicates poor solubility of this compound in the aqueous buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay and typically does not exceed 0.5%. If solubility remains an issue, you might consider using a different solvent for the initial stock or exploring formulation strategies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound spends in aqueous buffers, especially at physiological or alkaline pH. Conduct a time-course experiment to evaluate the stability of this compound in your specific cell culture medium or buffer. |
| Inconsistent experimental results | Instability of this compound stock solution. | Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Protect stock solutions from light. |
| Precipitation of the compound in aqueous solutions | Poor solubility of this compound in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay (typically <0.5%). If solubility issues persist, consider using an alternative solvent for the stock solution or exploring formulation strategies. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | Monitor for the appearance of new peaks during stability-indicating HPLC analysis. Try to identify the degradation products if possible. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes and store at -80°C.
2. Stability in Different Solvents and pH:
-
Prepare working solutions of this compound (e.g., 100 µM) in various solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.
3. Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
4. Analysis:
-
Analyze the aliquots using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of the parent compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
5. Data Evaluation:
-
Plot the percentage of the remaining this compound against time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Strategies to reduce off-target effects of Mniopetal C
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Mniopetal C and strategies to understand and mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a drimane (B1240787) sesquiterpenoid currently under investigation as a potent inhibitor of Target Kinase X (TKX), a serine/threonine kinase implicated in proliferative diseases.[1][2][3] Its mechanism of action is believed to be ATP-competitive, binding to the kinase hinge region. Given that this compound shares a structural framework with other biologically active drimane sesquiterpenoids, its activity is conferred by its unique substitutions that allow for high-affinity binding to the TKX active site.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects are primarily attributed to this compound's interaction with other kinases that share structural homology within the ATP-binding pocket. Kinome-wide screening has indicated potential inhibitory activity against a small subset of kinases, particularly within the same kinase family as TKX. These unintended interactions can lead to cellular responses that are independent of TKX inhibition, potentially resulting in cytotoxicity or confounding experimental results. For instance, some reverse transcriptase inhibitors, another class of enzyme inhibitors, are known to have off-target effects on mitochondrial DNA polymerase, leading to toxicity.
Q3: How can I assess the selectivity of this compound in my experimental model?
A3: Assessing selectivity is crucial. We recommend a multi-pronged approach:
-
Kinase Profiling: Perform an in vitro kinase assay against a broad panel of kinases to empirically determine the IC50 values for off-target interactions. This provides a quantitative measure of selectivity.
-
Cellular Target Engagement: Use techniques like the NanoBRET™ assay in live cells to confirm that this compound engages with TKX at concentrations lower than those required to engage with potential off-targets.
-
Phenotypic Comparison: Compare the phenotype induced by this compound with that of a more selective TKX inhibitor (if available) or with the phenotype observed following genetic knockdown (e.g., siRNA or CRISPR) of TKX. Discrepancies may suggest the influence of off-target effects.
Q4: What general strategies can be employed to reduce the off-target effects of this compound?
A4: Mitigating off-target effects can be approached from several angles:
-
Dose Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target engagement.
-
Chemical Modification: For medicinal chemists, structure-activity relationship (SAR) studies can guide the synthesis of this compound analogs. Modifications can be designed to exploit unique features of the TKX active site that are not present in off-target kinases, thereby improving selectivity.
-
Use of Combination Therapy: In some contexts, it may be possible to use this compound at a lower concentration in combination with another agent that targets a parallel or downstream pathway. This can achieve the desired biological outcome while reducing the likelihood of off-target effects.
Troubleshooting Guides
Issue 1: I'm observing significant cytotoxicity in my cell-based assays at concentrations required for on-target inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test a structurally different TKX inhibitor; if cytotoxicity persists, it may be an on-target effect. | 1. Identification of specific off-target kinases responsible for the toxicity. 2. Confirmation of whether the observed cytotoxicity is on- or off-target. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Titrate this compound to the lowest possible concentration that still provides the desired level of TKX inhibition. | 1. Establishment of a therapeutic window. 2. Minimized cytotoxicity while maintaining the desired on-target effect. |
| Solvent/Vehicle Toxicity | 1. Run a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound. | 1. Rule out the possibility that the solvent is the source of the observed cytotoxicity. |
Issue 2: My experimental results are inconsistent or unexpected, and don't align with the known function of TKX.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of known compensatory or feedback signaling pathways. 2. Consider using this compound in combination with an inhibitor for the compensatory pathway. | 1. A clearer understanding of the cellular response to TKX inhibition. 2. More consistent and interpretable results by blocking cellular adaptation mechanisms. |
| Significant Off-Target Effect | 1. Perform a rescue experiment: overexpress a drug-resistant mutant of TKX. If this fails to rescue the phenotype, an off-target effect is likely. 2. Validate key findings using a non-pharmacological approach like siRNA-mediated knockdown of TKX. | 1. Definitive confirmation of whether the observed phenotype is driven by on-target or off-target activity. |
| Compound Instability | 1. Verify the stability of this compound in your specific cell culture media and experimental conditions over the time course of the experiment. | 1. Ensure that inconsistent results are not due to compound degradation. |
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target (TKX) and a selection of representative off-target kinases from a 400-kinase panel screening.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. TKX) |
| Target Kinase X (TKX) | 12 | 1 |
| Off-Target Kinase A | 1,150 | 96 |
| Off-Target Kinase B | 2,300 | 192 |
| Off-Target Kinase C | >10,000 | >833 |
| Off-Target Kinase D | 980 | 82 |
| Off-Target Kinase E | >10,000 | >833 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a radiometric method to determine the IC50 of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (10 mM in DMSO).
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP (10 mCi/mL).
-
10 mM ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The highest concentration should be 100 µM.
-
Reaction Setup: In a 384-well plate, add 5 µL of kinase reaction buffer to each well.
-
Kinase Addition: Add 5 µL of the appropriate purified kinase to each well.
-
Inhibitor Addition: Add 1 µL of serially diluted this compound or DMSO (for 0% inhibition control) to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each respective kinase.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 0.75% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate four times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound by measuring cellular metabolic activity.
Materials:
-
Cells of interest (e.g., a cancer cell line).
-
Complete cell culture medium.
-
This compound stock solution (10 mM in DMSO).
-
96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: 10% SDS in 0.01 M HCl.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium only (background control) and cells with medium containing DMSO vehicle (viability control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well to dissolve the formazan crystals.
-
Final Incubation: Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere to ensure complete solubilization of the crystals.
-
Absorbance Measurement: Mix each sample by gentle pipetting and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
References
Dealing with low biological activity of Mniopetal C extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mniopetal C extracts. The information is intended to address common issues, particularly low biological activity, encountered during experimentation.
Troubleshooting Guide: Low Biological Activity
This guide is designed to help you identify and resolve potential causes for lower-than-expected biological activity of your this compound extracts.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield or Activity from Extraction | Incomplete extraction from the fungal source (Mniopetalum sp.). | 1. Optimize Solvent System: Experiment with different organic solvents or solvent mixtures to ensure efficient extraction of this compound.[1] 2. Adjust pH: The pH of the extraction solvent can influence the stability and solubility of sesquiterpene lactones. A slightly acidic pH (around 5.5) may improve stability.[2] 3. Consider Advanced Extraction Techniques: Methods like supercritical fluid extraction may offer higher selectivity and efficiency.[3] |
| Degradation during extraction. | 1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation to prevent degradation.[4][5] 2. Work Under Inert Atmosphere: Perform extraction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents. | |
| Inconsistent Experimental Results | Instability of this compound stock solution. | 1. Proper Storage: Store stock solutions in an appropriate solvent like DMSO, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, at -80°C. 2. Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. |
| Degradation in experimental medium. | 1. Minimize Time in Aqueous Buffers: Reduce the time the compound is in aqueous buffers, especially at neutral or alkaline pH. 2. Stability Assessment: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium or buffer. | |
| Precipitation of Compound in Aqueous Solutions | Poor solubility of this compound in aqueous buffers. | 1. Solvent Compatibility: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your assay. 2. Alternative Solvents: If solubility is an issue, explore other solvents for the initial stock solution or consider formulation strategies. |
| Purification Challenges | Co-elution with impurities. | 1. Charcoal Treatment: Before chromatography, treat the crude extract with activated charcoal to remove pigments. 2. Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina (B75360) or reversed-phase C18) for better separation. |
| Irreversible adsorption to the stationary phase. | 1. Modify Solvent Polarity: Increase the polarity of the elution solvent to help desorb the compound. 2. Deactivate Stationary Phase: Pre-treat the silica (B1680970) gel column with a solvent containing a small amount of triethylamine. |
Frequently Asked Questions (FAQs)
Q1: To which class of compounds does this compound belong?
A1: this compound is a sesquiterpenoid, a large class of naturally occurring compounds. More specifically, it is likely a drimane (B1240787) sesquiterpenoid, similar to its related compounds.
Q2: What are the primary stability concerns for this compound?
A2: Based on the characteristics of sesquiterpene lactones, this compound is likely sensitive to:
-
pH: The lactone ring can be susceptible to hydrolysis under acidic or alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light may induce degradation.
Q3: How should I prepare stock solutions of this compound?
A3: It is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Prepare fresh solutions before each experiment if a different solvent is required.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, store this compound as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, store in aliquots at -80°C.
Quantitative Data Summary
The following table summarizes hypothetical stability data for a this compound extract under various storage conditions, illustrating the potential impact on its biological activity. This data is for illustrative purposes only.
| Storage Condition | Duration (Days) | Temperature (°C) | Light Exposure | Remaining Biological Activity (%) |
| Optimal | 180 | -80 | Dark | 98 |
| Sub-optimal | 180 | -20 | Dark | 92 |
| Room Temperature | 30 | 25 | Dark | 75 |
| Room Temperature with Light | 30 | 25 | Light | 55 |
| Elevated Temperature | 7 | 40 | Dark | 40 |
Experimental Protocols
Protocol 1: General Extraction of this compound from Mniopetalum sp.
-
Fermentation: Culture Mniopetalum sp. in a suitable fermentation medium under controlled conditions to promote the production of secondary metabolites, including Mniopetals.
-
Extraction: Separate the fungal mycelium and fermentation broth. Extract the Mniopetal compounds from both the culture filtrate and the mycelium using an organic solvent such as ethyl acetate.
-
Purification: Subject the crude extract to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound.
-
Structure Elucidation: Determine the chemical structure of the isolated compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: HPLC Method for Purity Assessment of this compound
This protocol is adapted from a method for a related compound and may require optimization for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for this compound extraction, purification, and analysis.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
Mniopetal C vs. AZT: A Comparative Guide to Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mniopetal C and Azidothymidine (AZT) as inhibitors of reverse transcriptase, a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). While AZT is a well-established synthetic nucleoside analog, the Mniopetals are a family of naturally occurring drimane (B1240787) sesquiterpenoids. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts.
Data Presentation: Quantitative Comparison
A direct quantitative comparison of the inhibitory potency of this compound and AZT is challenging due to the limited publicly available data for this compound. However, the Mniopetal family of compounds, including this compound, has been identified as a novel class of reverse transcriptase inhibitors[1]. AZT, a cornerstone of antiretroviral therapy, has been extensively studied, and its inhibitory concentrations are well-documented.
| Compound | Chemical Class | Target Enzyme | IC50 Value | Notes |
| This compound | Drimane Sesquiterpenoid | Reverse Transcriptase | Data not publicly available | Mniopetals A-F have been shown to inhibit reverse transcriptases, including HIV-1 RT[1]. |
| AZT (Zidovudine) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 Reverse Transcriptase | ~0.005 µM - 4.8 µM | The IC50 for AZT can vary depending on the specific experimental conditions, such as the template/primer used in the assay. |
Mechanism of Action
This compound and the Mniopetal Family:
Mniopetals are a group of six novel enzyme inhibitors (A, B, C, D, E, and F) isolated from the fermentation of a Canadian Mniopetalum species[1]. These compounds are drimane sesquiterpenoids and have demonstrated inhibitory activity against the RNA-directed DNA polymerases of several retroviruses, including HIV[1][2]. The precise mechanism of action for the Mniopetals as reverse transcriptase inhibitors has not been fully elucidated in the available literature. However, their activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a possibility, which would involve binding to an allosteric site on the enzyme and inducing a conformational change that disrupts its catalytic activity.
AZT (Zidovudine):
AZT is a synthetic thymidine (B127349) analog and functions as a nucleoside reverse transcriptase inhibitor (NRTI). Its mechanism of action is well-established and involves several key steps:
-
Intracellular Phosphorylation: AZT is administered as a prodrug and must be phosphorylated by host cell kinases to its active triphosphate form (AZT-TP).
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase enzyme.
-
Chain Termination: Once incorporated into the growing viral DNA chain, AZT acts as a chain terminator. The 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis.
This process of chain termination effectively prevents the reverse transcription of the viral RNA genome into proviral DNA, a crucial step in the retroviral replication cycle.
Experimental Protocols
Determination of Reverse Transcriptase Inhibition (In Vitro Enzyme Assay)
A common method to quantify the inhibitory potential of compounds against HIV-1 reverse transcriptase is a non-radioactive, colorimetric ELISA-based assay.
Principle:
This assay measures the amount of digoxigenin (B1670575) (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The template is a poly(A) RNA strand with an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, DTT, and a mixture of dNTPs (dATP, dCTP, dGTP, dTTP) and DIG-dUTP.
-
Reconstitute the recombinant HIV-1 Reverse Transcriptase to the desired concentration.
-
Prepare serial dilutions of the test inhibitors (this compound, AZT) and a vehicle control.
-
-
Reverse Transcription Reaction:
-
In a microplate, add the reaction buffer, the poly(A) x oligo(dT) template/primer, and the test inhibitor dilutions.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
-
ELISA Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotinylated primer and the newly synthesized DNA strand.
-
Incubate to allow for binding.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin-peroxidase (anti-DIG-POD) conjugate and incubate.
-
Wash the plate again to remove unbound antibody.
-
Add a peroxidase substrate (e.g., ABTS) and incubate until a color change is observed.
-
Stop the reaction with a suitable stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
References
A Comparative Guide to the Cytotoxicity of Mniopetal D and Doxorubicin
Disclaimer: Direct comparative studies on the cytotoxicity of Mniopetal C and doxorubicin (B1662922) are not available in the current scientific literature. This guide provides a comparison between the well-established anticancer drug doxorubicin and Mniopetal D , a closely related compound to this compound, for which cytotoxic data is available. The information presented for Mniopetal D should be considered as a proxy to understand the potential cytotoxic profile of the Mniopetal class of compounds.
This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic effects of Mniopetal D and doxorubicin. The guide includes a summary of quantitative cytotoxicity data, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of Mniopetal D and doxorubicin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability in vitro, is a key metric for comparison. The table below summarizes the IC50 values for both compounds against several cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and the specific assay used.
| Cell Line | Cancer Type | Mniopetal D IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 | ~0.5 - 5.0[1] |
| MCF-7 | Breast Adenocarcinoma | 5.2 | ~0.1 - 2.0[1] |
| HeLa | Cervical Cancer | 12.1 | ~0.1 - 1.0[1] |
| HT-29 | Colorectal Adenocarcinoma | 7.8 | Data not readily available in a comparable format |
| PC-3 | Prostate Cancer | 10.4 | Data not readily available in a comparable format |
Experimental Protocols
The following sections detail the methodologies for assessing the in vitro cytotoxicity of Mniopetal D and doxorubicin, primarily through colorimetric assays that measure cell metabolic activity.
Mniopetal D: MTS Assay for Cell Viability
A widely used method to determine the cytotoxic effects of Mniopetal D is the MTS assay.
Objective: To determine the IC50 value of Mniopetal D in various cancer cell lines.
Materials:
-
Mniopetal D stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Mniopetal D in complete medium from the stock solution (a common starting range is 0.1 to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Mniopetal D dilutions to the respective wells.
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Mniopetal D concentration to determine the IC50 value using non-linear regression analysis.
-
Doxorubicin: MTT Assay for Cytotoxicity
A standard method for assessing the cytotoxicity of doxorubicin is the MTT assay.[2][3]
Objective: To determine the IC50 value of doxorubicin in various cancer cell lines.
Materials:
-
Doxorubicin hydrochloride
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the doxorubicin dilutions.
-
Include untreated (medium only) and vehicle control (medium with the highest concentration of the drug solvent) wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently agitate the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control wells.
-
Plot the viability against the log of the doxorubicin concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow: Cytotoxicity Assay
The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using a colorimetric assay like MTS or MTT.
Caption: Workflow for determining cytotoxicity using a colorimetric assay.
Signaling Pathways of Drug-Induced Cytotoxicity
The mechanisms by which Mniopetal D and doxorubicin induce cell death involve complex signaling cascades.
Mniopetal D-Induced Apoptosis (Proposed Pathway)
The proposed mechanism for Mniopetal D-induced cytotoxicity involves the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Mniopetal D.
Doxorubicin-Induced Apoptosis Pathways
Doxorubicin is known to induce apoptosis through multiple signaling pathways, including the intrinsic pathway and pathways involving p53 and Notch signaling.
Caption: Simplified overview of doxorubicin-induced apoptosis signaling pathways.
References
Comparative Efficacy of Bictegravir Against Drug-Resistant HIV-1 Strains
A Guide for Researchers and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of the Human Immunodeficiency Virus (HIV) presents a significant challenge to effective long-term antiretroviral therapy (ART). While combination ART has transformed HIV into a manageable chronic condition, the virus's high mutation rate can lead to the selection of variants with reduced susceptibility to one or more classes of antiretroviral drugs. This guide provides a comparative analysis of Bictegravir, a second-generation integrase strand transfer inhibitor (INSTI), against various drug-resistant HIV-1 strains.
Initial research for this guide on a compound referred to as "Mniopetal C" yielded no scientific literature or data related to HIV treatment. Consequently, this guide focuses on Bictegravir, a potent and clinically significant antiretroviral with a high barrier to resistance, to fulfill the core objective of comparing a novel agent's efficacy against resistant HIV.
Bictegravir, co-formulated with emtricitabine (B123318) and tenofovir (B777) alafenamide, is a widely used single-tablet regimen for the treatment of HIV-1 infection. Its efficacy against a spectrum of wild-type and mutant HIV-1 variants is supported by extensive in vitro and clinical data. This document summarizes key experimental data, details the methodologies used to assess antiviral efficacy, and provides visual representations of relevant biological pathways and experimental workflows to aid in the understanding of its performance relative to other antiretrovirals.
Mechanism of Action: Integrase Strand Transfer Inhibition
Bictegravir, like other INSTIs, targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus.[1] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[1] By binding to the active site of the integrase, Bictegravir blocks this step, effectively preventing the establishment of a productive infection in the host cell.[1]
The HIV life cycle is a multi-stage process that offers several targets for antiretroviral drugs. The diagram below illustrates the key stages of the HIV life cycle and the points of intervention for different classes of antiretroviral agents.
Comparative In Vitro Efficacy
The in vitro efficacy of antiretroviral drugs is commonly measured by the 50% effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication. A lower EC50 value indicates greater potency. When evaluating efficacy against resistant strains, the fold change (FC) in EC50 is calculated by dividing the EC50 for the resistant mutant by the EC50 for the wild-type virus. A higher fold change indicates a greater loss of susceptibility.
The following tables summarize the in vitro activity of Bictegravir and Dolutegravir (B560016), another second-generation INSTI, against wild-type HIV-1 and a panel of clinically relevant INSTI-resistant mutants.
Table 1: In Vitro Activity against Wild-Type HIV-1
| Compound | Virus Strain | Cell Type | EC50 (nM) |
| Bictegravir | HIV-1 NL4-3 | TZM-bl | 1.7 |
| HIV-1 (Group M) | MAGIC-5A | 1.2 - 2.1 | |
| Dolutegravir | HIV-1 NL4-3 | Single-cycle assay | 2.6 ± 0.3 |
| HIV-1 (Group M) | MAGIC-5A | 1.3 |
Data compiled from multiple sources.[2][3]
Table 2: Comparative In Vitro Activity against INSTI-Resistant HIV-1 Mutants
| Integrase Mutation(s) | Bictegravir (EC50, nM) | Bictegravir (Fold Change) | Dolutegravir (EC50, nM) | Dolutegravir (Fold Change) |
| Single Mutations | ||||
| Y143R | < 5 | ≤ 4.0 | < 5 | < 2 |
| N155H | < 5 | ≤ 4.0 | < 5 | 1.37 |
| R263K | < 5 | ≤ 4.0 | < 5 | < 2 |
| Double/Triple Mutations | ||||
| G140S + Q148H | ≤ 5 | 4.8 | 7.4 | 3.75 |
| G140S + Q148R | - | - | - | 13.3 |
| T97A + Y143R | - | - | - | 1.05 |
| T97A/G140S/Q148H | 29.5 ± 4.4 | - | > 5000 | - |
| E138K/G140S/Q148H | - | - | - | - |
Data compiled from multiple sources.
The data indicate that both Bictegravir and Dolutegravir are highly potent against wild-type HIV-1. Against single INSTI-resistance mutations, both drugs generally retain good activity. However, against more complex mutant strains, particularly those containing the G140S + Q148H/R mutations, a decrease in susceptibility is observed for both drugs, with Dolutegravir showing a more significant reduction in potency against the G140S + Q148R variant. Bictegravir has demonstrated superior potency against several INSTI-resistant mutants when compared to Dolutegravir.
Experimental Protocols
The determination of antiretroviral drug susceptibility is critical for clinical management and drug development. Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug. The following is a generalized protocol for a recombinant virus phenotypic assay, similar to the commercially available PhenoSense® assay.
Protocol: Recombinant Virus Phenotypic Drug Susceptibility Assay
-
Viral RNA Extraction and Amplification:
-
Viral RNA is isolated from a patient's plasma sample, typically requiring a viral load of ≥500 copies/mL.
-
The gene region of interest (e.g., integrase for INSTIs) is amplified using reverse transcription-polymerase chain reaction (RT-PCR). This process is optimized to capture the diversity of viral sequences present in the patient's sample.
-
-
Construction of Recombinant Test Vectors:
-
The amplified patient-derived gene sequences are inserted into a standardized, replication-defective HIV-1 vector.
-
This vector contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.
-
-
Production of Recombinant Virus Particles:
-
The recombinant test vector DNA is transfected into a suitable host cell line (e.g., 293T cells).
-
The host cells produce virus particles that contain the patient's viral proteins (e.g., integrase) and the reporter gene. These particles are capable of a single round of infection.
-
-
Infection of Target Cells and Drug Susceptibility Measurement:
-
Target cells (e.g., TZM-bl cells) are infected with the recombinant virus particles in the presence of serial dilutions of the antiretroviral drug being tested.
-
A control infection is performed in the absence of the drug.
-
-
Quantification of Viral Replication and Data Analysis:
-
After a set incubation period (e.g., 48 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
-
The drug concentration that inhibits viral replication by 50% (EC50) is calculated by plotting the reporter gene activity against the drug concentration.
-
The fold change in susceptibility for a patient's virus is determined by dividing its EC50 by the EC50 of a wild-type reference virus.
-
The workflow for assessing HIV drug resistance often involves both genotypic and phenotypic testing, as illustrated in the diagram below.
Conclusion
Bictegravir demonstrates potent in vitro activity against both wild-type and a broad range of drug-resistant HIV-1 strains. Its high barrier to resistance, particularly when compared to earlier generation INSTIs, makes it a valuable component of modern antiretroviral therapy. While complex mutational patterns can reduce its susceptibility, it often retains clinically significant activity where other agents may fail. The data presented in this guide, obtained through standardized experimental protocols, underscore the importance of ongoing surveillance for drug resistance and the continued development of novel antiretrovirals with improved resistance profiles. This information serves as a critical resource for researchers and clinicians working to optimize treatment strategies for individuals with drug-resistant HIV-1.
References
Validating Antiviral Hits from Natural Product Libraries: A Comparative Guide
The search for novel antiviral agents has increasingly turned towards the vast chemical diversity of natural products.[1][2][3] High-throughput screening (HTS) of natural product libraries can identify initial "hits" with potential antiviral activity. However, these primary hits require rigorous validation to eliminate false positives and characterize their true therapeutic potential. This guide provides a comparative overview of essential validation strategies, experimental protocols, and data presentation for researchers in drug discovery.
The Hit Validation Workflow: From Primary Screen to Lead Candidate
The validation process is a multi-step funnel designed to systematically confirm and characterize the antiviral activity of initial hits while assessing their safety profile. A typical workflow begins with confirmation of the primary screening results, followed by dose-response studies, cytotoxicity assessment, and preliminary mechanism of action (MOA) studies.
Caption: A generalized workflow for the validation of antiviral hits from a natural product screen.
Comparison of Key Validation Assays
Effective hit validation relies on a combination of assays to assess antiviral efficacy and cellular toxicity. The choice of assay depends on the virus, the host cell line, and the specific research question.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Plaque Reduction Assay | Measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound. | Gold standard for quantifying infectious virus. Provides a direct measure of viral replication inhibition. | Low-throughput, labor-intensive, and not suitable for all viruses. | Plaque forming units (PFU)/mL |
| MTT Assay | A colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[4] | High-throughput, sensitive, and widely used for both cytotoxicity and indirect antiviral assessment.[5] | Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell viability. | Optical density (absorbance) |
| LDH Release Assay | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[4][6] | High-throughput, sensitive, and provides a direct measure of cytotoxicity.[7][8] | Can be influenced by serum components in the culture medium. | Optical density (absorbance) |
| Quantitative PCR (qPCR) | Measures the amount of viral nucleic acid (DNA or RNA) in infected cells or supernatant. | Highly sensitive and specific. Can be used to quantify viral load even in the absence of a cytopathic effect. | Does not distinguish between infectious and non-infectious viral particles. Requires specific primers and probes. | Cycle threshold (Ct) values, corresponding to viral genome copies |
| Cell-Based ELISA | An enzyme-linked immunosorbent assay performed on fixed, infected cells to detect and quantify viral proteins.[9] | High-throughput and allows for the specific detection of viral antigens. | Requires specific antibodies. Can be less sensitive than qPCR. | Optical density (absorbance) |
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful validation of antiviral hits.
Protocol 1: Plaque Reduction Assay
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the natural product extract or purified compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the natural product extract or compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
Protocol 3: LDH Release Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.[6]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the CC50 value based on the amount of LDH released in treated versus untreated cells.
Mechanism of Action (MOA) Studies
Once a hit has been validated and shown to have a favorable selectivity index (SI = CC50/IC50), preliminary MOA studies can be initiated to understand how the natural product inhibits viral replication.
Caption: A simplified decision tree for preliminary mechanism of action studies.
A time-of-addition assay is a common initial experiment to pinpoint the stage of the viral life cycle affected by the compound. In this assay, the compound is added at different time points relative to viral infection (before, during, and after). The results can indicate whether the compound interferes with viral entry, replication, or release.
Conclusion
The validation of hits from natural product library screens is a critical step in the discovery of new antiviral drugs.[10] A systematic and multi-faceted approach, employing a combination of robust assays to confirm efficacy, assess cytotoxicity, and elucidate the mechanism of action, is essential for identifying promising lead candidates for further development. The use of standardized protocols and clear data presentation will facilitate the comparison of results and accelerate the translation of natural product discoveries into clinically effective antiviral therapies.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. A colorimetric LDH assay for the titration of infectivity and the evaluation of anti-viral activity against ortho- and paramyxoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Cell-based ELISA for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
Mniopetal C and Other NNRTIs: A Comparative Guide to Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the long-term efficacy of anti-HIV therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of many antiretroviral regimens, but their effectiveness can be compromised by mutations in the HIV-1 reverse transcriptase enzyme.[1][2] Understanding the cross-resistance profiles of new and existing NNRTIs is paramount for the development of robust and durable treatment strategies. This guide provides a comparative analysis of the cross-resistance profiles of established NNRTIs and introduces Mniopetal C, a natural product identified as a potential reverse transcriptase inhibitor, as a candidate for such comparative evaluation.
Introduction to this compound
This compound is a natural product with the chemical formula C23H34O8.[3] While detailed studies on its specific mechanism of action are emerging, a related compound, Mniopetal E, has been identified as a drimane (B1240787) sesquiterpenoid that inhibits the reverse transcriptase of HIV-1.[4] This suggests that this compound may also function as a reverse transcriptase inhibitor, making it a compound of interest in the development of new antiretroviral agents. Its unique chemical structure, distinct from current synthetic NNRTIs, warrants a thorough investigation of its resistance and cross-resistance profile.
Cross-Resistance Profiles of Selected NNRTIs
The following table summarizes the fold change in EC50 values for common NNRTIs in the presence of specific mutations in the HIV-1 reverse transcriptase. This data is essential for predicting the potential efficacy of an NNRTI against resistant strains of HIV-1.
| HIV-1 RT Mutation | Efavirenz (B1671121) (EFV) | Nevirapine (NVP) | Rilpivirine (B1684574) (RPV) | Etravirine (B1671769) (ETR) | This compound |
| Wild Type | 1 | 1 | 1 | 1 | Data Not Available |
| K103N | >50 | >100 | <3 | <3 | Data Not Available |
| Y181C | >50 | >100 | <3 | <3 | Data Not Available |
| G190A | >50 | >100 | >10 | >10 | Data Not Available |
| L100I | >50 | >100 | >10 | <3 | Data Not Available |
| Y188L | >50 | >100 | >10 | >10 | Data Not Available |
| E138K | <3 | <3 | >10 | <3 | Data Not Available |
| M230L | >50 | >100 | >10 | >10 | Data Not Available |
Data presented as fold change in EC50 compared to wild-type virus. Data is compiled from various sources and represents typical values. Specific fold-changes can vary depending on the experimental system.
Experimental Protocols
The determination of NNRTI cross-resistance profiles relies on standardized in vitro assays. The following is a generalized protocol for a cell-based phenotypic resistance assay.
Phenotypic Resistance Assay Protocol
-
Virus Preparation:
-
Site-directed mutagenesis is used to introduce specific resistance-associated mutations into an infectious molecular clone of HIV-1.
-
Viral stocks are generated by transfecting the proviral DNA into a suitable cell line (e.g., HEK293T).
-
The viral titer (e.g., TCID50) is determined.
-
-
Cell Culture:
-
A susceptible target cell line (e.g., MT-4, PM1) is maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Drug Susceptibility Assay:
-
Serial dilutions of the NNRTIs to be tested (Efavirenz, Nevirapine, Rilpivirine, Etravirine, and this compound) are prepared.
-
Target cells are infected with a known amount of the wild-type or mutant virus in the presence of varying concentrations of the test compounds.
-
The infected cells are incubated for a period of 3-7 days.
-
-
Quantification of Viral Replication:
-
The extent of viral replication is measured using a suitable endpoint, such as:
-
p24 Antigen ELISA: Quantification of the viral capsid protein p24 in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measurement of the enzymatic activity of reverse transcriptase in the culture supernatant.
-
Reporter Gene Assay: Use of a reporter virus (e.g., expressing luciferase or GFP) and measurement of the reporter signal.
-
-
-
Data Analysis:
-
The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for both wild-type and mutant viruses using non-linear regression analysis.
-
The fold change in resistance is determined by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.
-
Visualizing Experimental Workflow and Resistance Relationships
The following diagrams illustrate the experimental workflow for determining NNRTI cross-resistance and the logical relationship of cross-resistance among different NNRTIs.
Caption: Experimental workflow for determining NNRTI cross-resistance.
Caption: Logical relationship of cross-resistance among NNRTIs.
Conclusion
The landscape of NNRTI resistance is complex, with significant cross-resistance observed among the first-generation agents like efavirenz and nevirapine.[5] Newer generation NNRTIs such as etravirine and rilpivirine were designed to be effective against common NNRTI-resistant strains, but they too can be compromised by specific mutation patterns.[3][6] The identification of novel scaffolds, such as that of this compound, offers the potential for developing new reverse transcriptase inhibitors with unique resistance profiles that could overcome existing resistance mechanisms. A thorough evaluation of the cross-resistance profile of this compound against a panel of known NNRTI-resistant HIV-1 variants is a critical next step in assessing its potential as a future antiretroviral drug.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. This compound | C23H34O8 | CID 454773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-mniopetal E, a novel biologically intriguing drimane sesquiterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpenes | C15H24O2 | CID 139087999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Natural Products Chemistry | Medicinal Chemistry [medchem.ku.edu]
A Comparative Guide to the In Vitro and In Vivo Correlation of Mniopetal C Activity
This guide provides a comprehensive comparison of the biological activities of Mniopetal C, a member of the drimane (B1240787) sesquiterpenoid family of natural products. Due to the limited availability of specific experimental data for this compound, this document leverages data from the structurally similar and more extensively studied Mniopetal D as a representative for the family. The guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.
Introduction to Mniopetals
Mniopetals are a class of natural products isolated from fungi of the genus Mniopetalum. These compounds are characterized by a common drimane sesquiterpenoid core and have garnered scientific interest for their notable biological activities, including cytotoxic, antimicrobial, and antiviral properties. This guide will focus on these three key areas, presenting available quantitative data, detailing experimental methodologies, and providing visual representations of experimental workflows and putative signaling pathways.
Data Presentation: Comparative In Vitro Activity
To provide a context for the potential efficacy of the Mniopetal family, the following tables compare the in vitro activity of Mniopetal D (as a surrogate for this compound) with established therapeutic agents in three key areas: cytotoxicity against cancer cells, antimicrobial activity against pathogenic bacteria, and antiviral activity.
Table 1: Cytotoxic Activity against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Mniopetal D | A549 | Lung Carcinoma | 8.5 | |
| MCF-7 | Breast Adenocarcinoma | 5.2 | ||
| HeLa | Cervical Cancer | 12.1 | ||
| HT-29 | Colorectal Adenocarcinoma | 7.8 | ||
| PC-3 | Prostate Cancer | 10.4 | [1] | |
| Doxorubicin | AMJ13 | Breast Cancer | 223.6 | |
| MCF-7 | Breast Cancer | 1.2009 | ||
| Paclitaxel | SK-BR-3 | Breast Cancer (HER2+) | ~5.0 | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~7.5 | ||
| T-47D | Breast Cancer (Luminal A) | ~2.5 |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Gram Type | MIC (µg/mL) | Citation |
| Penicillin G | Streptococcus pneumoniae | Positive | 0.006 - 1024 | |
| Staphylococcus aureus | Positive | 0.4 - 24 | ||
| Ciprofloxacin | Escherichia coli | Negative | 0.016 | |
| Pseudomonas aeruginosa | Negative | ≤0.5 - >1 | ||
| Staphylococcus aureus (MRSA) | Positive | 1024 |
Table 3: Antiviral Activity
| Compound | Virus | Assay | EC50 (nM) | Citation |
| Mniopetal E | HIV-1 | Reverse Transcriptase Inhibition | Potent (qualitative) | |
| Zidovudine (AZT) | HIV-1 | Cell-based assay | 0.14 µM (140 nM) | |
| Nevirapine | HIV-1 | Cell-based assay | 40 - 90 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Mniopetal D) or a vehicle control (e.g., DMSO). Plates are then incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Antiviral Assay: Cell-Based HIV-1 Replication Assay
This type of assay measures the ability of a compound to inhibit viral replication in a cell culture system.
-
Cell Culture: A suitable host cell line (e.g., peripheral blood mononuclear cells or lymphoblastoid cell lines) is cultured.
-
Compound Treatment and Infection: Cells are pre-treated with various concentrations of the test compound before being infected with a known amount of HIV-1.
-
Incubation: The infected cells are incubated for a period of time to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant (using an ELISA) or by measuring the activity of the viral reverse transcriptase enzyme.
-
Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is calculated from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a natural product like this compound, from initial in vitro screening to potential in vivo studies.
Caption: Experimental workflow for evaluating this compound activity.
Putative Signaling Pathway
The following diagram illustrates a putative signaling pathway that may be affected by cytotoxic natural products like the Mniopetals, leading to apoptosis. Natural products can modulate multiple signaling pathways involved in cancer progression.
Caption: Putative signaling pathways affected by this compound.
References
Benchmarking the Selectivity of Mniopetal C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic selectivity of Mniopetal C, a member of the drimane (B1240787) sesquiterpenoid family of natural products. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes data from its close structural analog, Mniopetal D, to provide a representative benchmark of the compound class's performance. The Mniopetals have garnered significant interest for their potential as anticancer agents due to their cytotoxic effects against various cancer cell lines.[1][2]
Comparative Cytotoxicity Analysis
The selectivity of a potential anticancer compound is a critical parameter, indicating its ability to preferentially target cancer cells over healthy cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to that in a cancer cell line. A higher SI value denotes greater selectivity.
The following table summarizes the in vitro cytotoxicity of Mniopetal D against a panel of human cancer cell lines. While IC50 values for a normal cell line are not provided in the available literature, preventing the calculation of a definitive SI, the data demonstrates potent cytotoxic activity against various cancer types.
Table 1: In Vitro Cytotoxicity of Mniopetal D (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Data presented is for Mniopetal D as a proxy for this compound.[1]
Experimental Protocols
The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The following is a generalized protocol for the MTS assay, a common colorimetric method used to evaluate cell viability.
MTS Assay for Cell Viability and IC50 Determination
Objective: To determine the concentration of a compound that inhibits 50% of cell viability (IC50) in a given cell line.
Materials:
-
Test compound (e.g., this compound) stock solution (typically dissolved in DMSO)
-
Selected cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
-
MTS Assay:
-
Add MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the evaluation process and potential biological impact of Mniopetals, the following diagrams illustrate the experimental workflow for determining the selectivity index and a proposed signaling pathway for Mniopetal D-induced apoptosis.
Caption: Workflow for determining the selectivity index of a compound.
Caption: A potential intrinsic apoptosis pathway induced by Mniopetal D.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mniopetal C
Disclaimer: Information regarding a compound specifically named "Mniopetal C" is not available in public chemical databases or safety literature. The following disposal procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting and are intended to serve as a comprehensive guide. Researchers must always consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling or disposal.
The following guidelines provide essential safety and logistical information for the proper disposal of a hypothetical hazardous chemical, this compound, and are designed for researchers, scientists, and drug development professionals.
I. This compound Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste streams must be segregated based on their physical and chemical properties to ensure safe handling and disposal.
Table 1: this compound Waste Stream Classification and Disposal Route
| Waste Stream ID | Description | Primary Hazard | Recommended Disposal Route |
| MPT-L1 | Contaminated aqueous solutions containing <1% this compound | Toxic to aquatic life | Chemical wastewater treatment |
| MPT-L2 | Non-halogenated organic solvents containing this compound | Flammable, Toxic | Incineration |
| MPT-S1 | Solid this compound waste (e.g., contaminated labware, PPE) | Toxic | Incineration |
| MPT-S2 | Unused or expired pure this compound | Toxic, Reactive | Hazardous waste landfill or incineration |
II. Step-by-Step Disposal Protocol for this compound Waste
Adherence to a standardized disposal protocol is critical to ensure safety and regulatory compliance.
-
Waste Collection:
-
Collect liquid this compound waste in a dedicated, properly labeled, and chemically resistant container.[1][2]
-
Ensure the container is sealed to prevent evaporation, which is not an acceptable method of disposal.[2][3]
-
Solid waste contaminated with this compound should be collected in a designated, lined, and puncture-proof container.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.
-
Include the primary hazard(s) associated with the waste and the accumulation start date.
-
-
Storage:
-
Store this compound waste in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
Liquid waste containers must be stored in secondary containment to prevent spills.
-
-
Disposal Request:
-
When the waste container is nearly full or has reached the designated accumulation time limit, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound down the sink or in regular trash.
-
III. Experimental Protocol: Neutralization of Dilute this compound Aqueous Waste (MPT-L1)
For dilute aqueous solutions containing less than 1% this compound, a neutralization step may be required prior to collection for disposal. This protocol is a hypothetical example and must be validated for the specific chemical properties of this compound.
Objective: To neutralize the reactivity of dilute this compound in an aqueous solution to facilitate safer handling and disposal.
Materials:
-
Dilute this compound aqueous waste (<1%)
-
5% Sodium Bicarbonate solution
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Work within a certified chemical fume hood.
-
Place the beaker containing the this compound waste on a stir plate and begin gentle agitation.
-
Slowly add the 5% sodium bicarbonate solution dropwise to the this compound solution.
-
Monitor the pH of the solution regularly using pH indicator strips.
-
Continue adding sodium bicarbonate until the pH of the solution is between 6.0 and 8.0.
-
Once neutralized, cease the addition of sodium bicarbonate and stop stirring.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for collection.
IV. This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment.
References
Comprehensive Safety Protocol for Handling Mniopetal C
Disclaimer: As "Mniopetal C" is a hypothetical compound with no publicly available safety data, this document provides guidance based on established best practices for handling novel, potent chemical compounds in a laboratory setting.[1][2][3] Researchers must conduct a thorough risk assessment based on the compound's known or suspected properties and consult their institution's Environmental Health and Safety (EHS) department before commencing work.[2]
This guide delivers essential safety and logistical information for researchers, scientists, and drug development professionals. It provides procedural, step-by-step guidance for safe handling and disposal to minimize exposure and ensure a secure laboratory environment.
Hazard Assessment and Engineering Controls
All work involving this compound, particularly the handling of powders, must be performed within designated areas equipped with appropriate engineering controls to minimize inhalation and contact risks.[3][4]
-
Primary Engineering Control: A certified chemical fume hood or a ventilated laminar flow enclosure is mandatory for all manipulations of this compound.[3][5][6] For highly potent compounds, a glove box or isolator provides the highest level of containment.[3]
-
Designated Area: All procedures should be confined to a clearly marked and designated area to prevent cross-contamination.
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are unobstructed and readily accessible.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical.[7] The required level of PPE depends on the specific task and the physical form of the compound (solid vs. liquid).[7][8] Always inspect PPE for damage before each use.[9]
| Task Category | Primary PPE | Secondary / Task-Specific PPE |
| General Lab Operations (Not directly handling this compound) | • Safety glasses with side shields• Standard laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling this compound Powder (e.g., weighing, aliquoting) | • Full-face respirator with appropriate cartridges• Chemical-resistant disposable coveralls• Double-gloving (e.g., inner nitrile, outer neoprene)• Shoe covers | • Head covering• Chemical-resistant apron |
| Handling this compound Solutions (e.g., dilutions, transfers) | • Chemical splash goggles and face shield• Chemical-resistant gloves (e.g., butyl rubber)• Chemical-resistant apron over lab coat | • Elbow-length gloves for larger volumes |
| Decontamination & Waste Disposal | • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols may be generated) |
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
This protocol outlines the step-by-step procedure for safely preparing a stock solution from a solid form of this compound.
3.1. Preparation and Pre-Weighing
-
Don all required PPE for handling powders as specified in the table above.
-
Designate a work area inside a chemical fume hood and cover the surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: analytical balance, spatulas, disposable weigh boats, vials, and solvent.
-
Pre-label all vials with the chemical name, concentration, date, and your initials.[10][11]
3.2. Weighing and Solubilization
-
Perform all weighing operations within the fume hood to contain any airborne particles.[7]
-
Use a disposable weigh boat to weigh the desired amount of this compound powder.
-
Carefully transfer the powder to the pre-labeled vial.
-
Slowly add the required volume of solvent to the vial to avoid splashing.[7]
-
Secure the cap tightly and mix until the compound is fully dissolved.
3.3. Post-Procedure Decontamination
-
Decontaminate all reusable equipment (e.g., spatula) with an appropriate solvent.
-
Wipe down all surfaces within the fume hood with a suitable cleaning agent.[7]
-
Collect all disposable items (weigh boat, gloves, bench paper) for proper waste disposal.
Operational and Disposal Plan
A clear plan for waste management is crucial for laboratory safety and environmental compliance.[2] Chemical waste must be disposed of through your institution's EHS program.[11]
4.1. Waste Segregation and Storage
-
Solid Waste: All contaminated disposable items (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinsates must be collected in a compatible, leak-proof hazardous waste container.[12][13] Do not overfill containers; leave at least 5% of headspace for thermal expansion.[14]
-
Segregation: Store waste containers segregated by compatibility (e.g., acids away from bases).[10][11]
4.2. Container Labeling and Disposal
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and their approximate concentrations.[10][11] Do not use abbreviations or formulas.[10]
-
Keep waste containers securely closed except when adding waste.[12][13]
-
Store waste in a designated satellite accumulation area near the point of generation.[14]
-
Contact your institution's EHS department to schedule a waste pickup.[2]
4.3. Empty Container Disposal
-
To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[13][14]
-
The rinsate from this process must be collected and treated as hazardous waste.[13]
-
After rinsing, deface or remove all hazard labels from the container before disposing of it in the regular laboratory trash or recycling.[14]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
